Product packaging for Elismetrep(Cat. No.:CAS No. 1400699-64-0)

Elismetrep

Katalognummer: B607291
CAS-Nummer: 1400699-64-0
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: CWEFDWIKLABKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Elismetrep (also known as MT-8554) is a potent, small-molecule, and orally available antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) . By selectively inhibiting the TRPM8 channel, which is a primary cold sensor in the peripheral nervous system, this compound offers a targeted, non-opioid mechanism for investigating pain pathways . This mechanism underpins its core research value as a tool for studying conditions involving cold allodynia and hyperalgesia. Given its pharmacological profile, this compound is primarily applied in preclinical research for investigating diabetic peripheral neuropathic pain, migraine, and vasomotor symptoms . Its relevance is underscored by ongoing clinical development; as of late 2025, it was being evaluated in a Phase IIb clinical trial for the treatment of acute migraine . Please note: This product is intended for research purposes only and is not approved for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21F3N2O5S B607291 Elismetrep CAS No. 1400699-64-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1400699-64-0

Molekularformel

C27H21F3N2O5S

Molekulargewicht

542.5 g/mol

IUPAC-Name

4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34)

InChI-Schlüssel

CWEFDWIKLABKBX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Elismetrep; 

Herkunft des Produkts

United States

Foundational & Exploratory

Elismetrep: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554 and K-304) is a potent and selective small molecule antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting TRP channels for indications such as migraine, painful diabetic neuropathy, and vasomotor symptoms.

Core Target: Transient Receptor Potential Melastatin 8 (TRPM8)

The primary molecular target of this compound is the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a non-selective cation channel.[1][2] TRPM8 is a well-established sensor of cold temperatures and is also activated by cooling compounds such as menthol (B31143) and icilin. It is predominantly expressed in a subset of sensory neurons, where its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are perceived as a cold sensation.

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 channel.[1][2] By binding to the channel, this compound prevents the conformational changes induced by agonists (like menthol) or cold temperatures, thereby inhibiting the influx of cations. This blockade of ion flow prevents the depolarization of sensory neurons, which is the basis for its therapeutic potential in conditions characterized by aberrant TRPM8 activity.

Quantitative Data: In Vitro Potency

The inhibitory potency of this compound on the human TRPM8 channel has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of this compound required to inhibit 50% of the TRPM8 response to an agonist.

ParameterValueSpeciesAssay DescriptionReference
pIC509.1HumanInhibition of menthol-induced intracellular calcium mobilization in HEK293 cells stably expressing hTRPM8.[1]
IC50 0.9 nM HumanCalculated from pIC50.[1]

Signaling Pathway

The activation of the TRPM8 channel initiates a signaling cascade that is inhibited by this compound. The binding of an agonist (e.g., menthol) or the application of a cold stimulus leads to the opening of the TRPM8 channel pore, allowing for the influx of extracellular Ca2+. This rise in intracellular calcium can activate various downstream effectors, including Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is crucial for TRPM8 channel function. The antagonism by this compound blocks the initial Ca2+ influx, thereby preventing the activation of this signaling pathway.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Activates Cold Cold Cold->TRPM8 Activates Ca2+ Ca2+ TRPM8->Ca2+ Influx PLC PLC Ca2+->PLC Activates Downstream_Signaling Downstream Signaling (e.g., PKC activation) Ca2+->Downstream_Signaling Initiates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->TRPM8 Inhibits

TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for determining the IC50 value of a TRPM8 antagonist like this compound using an in vitro intracellular calcium mobilization assay. This protocol is based on standard methodologies employed in the field.

Objective: To determine the concentration-dependent inhibition of menthol-induced calcium influx by this compound in HEK293 cells stably expressing human TRPM8.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM (or a similar fluorescent calcium indicator)

  • Pluronic F-127

  • Probenecid

  • Menthol (agonist)

  • This compound (test compound)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPM8-HEK293 cells in complete DMEM at 37°C and 5% CO2.

    • Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be included to prevent dye leakage.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Add the this compound dilutions to the respective wells of the cell plate. Include vehicle control wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of menthol in HBSS at a concentration known to elicit a robust response (e.g., EC80).

    • Place the cell plate in a fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add the menthol solution to all wells simultaneously.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPM8 antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the in vitro potency of a TRPM8 antagonist.

Experimental_Workflow Start Start Cell_Culture Culture hTRPM8-HEK293 Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plates Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add Serial Dilutions of this compound Dye_Loading->Compound_Addition Incubation Incubate with Compound Compound_Addition->Incubation Fluorescence_Reading Measure Fluorescence Baseline Incubation->Fluorescence_Reading Agonist_Addition Add Menthol (Agonist) Fluorescence_Reading->Agonist_Addition Data_Acquisition Record Calcium Response Agonist_Addition->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for IC50 determination of a TRPM8 antagonist.

Conclusion

This compound is a high-affinity antagonist of the TRPM8 ion channel. Its mechanism of action, involving the direct blockade of agonist- and cold-induced calcium influx in sensory neurons, underscores its potential as a therapeutic agent for a range of neurological and sensory disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research and development of this compound and other TRPM8-targeting compounds.

References

Elismetrep: A Technical Overview of a Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elismetrep (also known as MT-8554 and K-304) is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] This ion channel, known for its role in sensing cold and menthol (B31143), has emerged as a promising therapeutic target for a variety of neurological and other conditions. This compound is currently under clinical investigation for the treatment of migraine and vasomotor symptoms (hot flashes) associated with menopause.[1][2][3] This in-depth guide provides a comprehensive overview of the available technical information on this compound's TRPM8 antagonist activity, including its mechanism of action, clinical findings, and relevant experimental methodologies. While specific preclinical quantitative data for this compound remains proprietary, this document summarizes the known clinical outcomes and provides detailed protocols for the key in vitro and in vivo assays typically used to characterize TRPM8 antagonists.

Introduction to TRPM8 and its Role in Sensory Signaling

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and icilin. Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, producing the sensation of cold.

Dysregulation of TRPM8 signaling has been implicated in various pathological conditions, including neuropathic pain, migraine, and the thermoregulatory disturbances that manifest as hot flashes. Therefore, antagonizing the TRPM8 channel presents a rational therapeutic strategy for these conditions. By blocking the channel, TRPM8 antagonists can prevent the excessive neuronal firing that contributes to pain and other symptoms.

This compound: Clinical Efficacy and Development

This compound is being developed by Kallyope, having been initially developed by Mitsubishi Tanabe Pharma.[1][2] It has progressed to Phase II clinical trials for several indications.[1][2]

Vasomotor Symptoms (Hot Flashes)

A Phase II clinical trial investigating this compound for the treatment of vasomotor symptoms in postmenopausal women demonstrated promising results.[3][4]

Indication Dose Primary Outcome Result Clinical Trial Identifier
Vasomotor Symptoms5 mgReduction in the frequency of moderate to severe vasomotor symptoms42% reduction in VMS frequency by week 12NCT03291067
Migraine

This compound is also being evaluated for the acute treatment of migraine.[5][6] A Phase IIb clinical trial has been completed for this indication.[1] While specific efficacy data from this trial is not yet publicly available, the novel mechanism of action of a TRPM8 antagonist offers a potential new therapeutic avenue for migraine sufferers.[5]

Indication Phase Status Clinical Trial Identifier
MigrainePhase IIbCompletedNCT06848075
Painful Diabetic Peripheral Neuropathy

A Phase II exploratory study of this compound in subjects with painful diabetic peripheral neuropathy has also been completed.[1]

Indication Phase Status Clinical Trial Identifier
Painful Diabetic Peripheral NeuropathyPhase IICompletedNCT05123196

Mechanism of Action: TRPM8 Antagonism

This compound functions as an antagonist at the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes induced by cold temperatures or chemical agonists, thereby inhibiting the influx of cations and subsequent neuronal depolarization.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential This compound This compound This compound->TRPM8 Blocks Calcium_Flux_Workflow plate_cells Plate HEK293-hTRPM8 cells dye_loading Load cells with Calcium Dye plate_cells->dye_loading add_compound Add this compound (or test compound) dye_loading->add_compound read_baseline Read Baseline Fluorescence add_compound->read_baseline add_agonist Add TRPM8 Agonist (e.g., Menthol) read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze_data Calculate IC50 read_response->analyze_data

References

Elismetrep: A Technical Guide to a Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (formerly known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor of cold stimuli and a modulator of pain and temperature homeostasis. Initially developed by Mitsubishi Tanabe Pharma Corporation and now under the stewardship of Kallyope, this compound is being investigated for a range of therapeutic applications, including the treatment of migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical trial data for this compound. It is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction: The Discovery of this compound

This compound emerged from research programs focused on identifying novel non-opioid analgesics. The TRPM8 channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143), was identified as a promising therapeutic target for conditions characterized by thermal hypersensitivity and chronic pain. This compound was developed as a small molecule antagonist designed to selectively inhibit TRPM8 activation.

The development history of this compound has seen a transition of stewardship. Originally discovered and advanced into clinical trials by Mitsubishi Tanabe Pharma Corporation under the designation MT-8554, the program was later acquired by Kallyope, a biotechnology company, which continues its development as K-304 for neurological indications. A patent for TRPM8 antagonists, initially assigned to Mitsubishi Tanabe, was transferred to Kallyope in August 2025.[1]

Mechanism of Action: Targeting the TRPM8 Channel

This compound exerts its pharmacological effects by acting as an antagonist at the TRPM8 ion channel.[2] TRPM8 is a crucial transducer of cold thermal stimuli in the peripheral nervous system, expressed in a subset of sensory neurons. In pathological states, such as neuropathic pain, the expression and sensitivity of TRPM8 channels can be altered, contributing to cold allodynia (pain from a non-painful cold stimulus). By blocking the TRPM8 channel, this compound is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating pain.

The rationale for its investigation in migraine stems from the expression of TRPM8 on dural afferent fibers, which are implicated in the generation of headache pain. In the context of vasomotor symptoms, the hypothesis is that by modulating the body's response to temperature fluctuations through TRPM8 antagonism, this compound may help to alleviate hot flashes.

Preclinical Pharmacology

Detailed preclinical data for this compound, including binding affinities (Ki) and a comprehensive range of IC50 values from various functional assays, are not extensively available in the public domain. However, its potent antagonist activity at the human TRPM8 channel has been quantified.

ParameterValueSpeciesAssayReference
pIC509.1HumanInhibition of menthol-induced intracellular calcium mobilization in HEK293 cells stably expressing hTRPM8IUPHAR/BPS Guide to PHARMACOLOGY
Preclinical Models

While specific efficacy data for this compound in animal models of migraine and diabetic neuropathy are not publicly available, the following are standard models used for evaluating compounds with this mechanism of action.

  • Migraine: Rodent models of migraine often involve the administration of substances like nitroglycerin to induce migraine-like symptoms, such as cutaneous allodynia. The efficacy of a test compound is then assessed by its ability to reverse these symptoms.

  • Painful Diabetic Peripheral Neuropathy: A common animal model is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse. STZ is a toxin that destroys pancreatic beta cells, leading to hyperglycemia and the development of neuropathic pain, which can be measured through behavioral tests assessing mechanical and thermal sensitivity. Another model is the chronic constriction injury (CCI) model, where nerve ligation mimics neuropathic pain.

Clinical Development

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials for various indications.

Phase 1 Studies

Phase 1 trials in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. Specific quantitative results from these studies (NCT03471130) are not publicly available.

Phase 2 Clinical Trials

This compound has progressed to Phase 2 clinical trials for migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms.

A Phase 2b, randomized, double-blind, placebo-controlled study (NCT06848075) was initiated by Kallyope to evaluate the efficacy and safety of this compound (K-304) for the acute treatment of migraine.[2][3][4][5][6][7][8] This trial has been completed.[2][9] Detailed quantitative results from this study have not yet been publicly released.

A Phase 2, randomized, double-blind, placebo-controlled, exploratory study (NCT05123196) was completed by Mitsubishi Tanabe Pharma to assess the efficacy, safety, and pharmacokinetics of this compound (MT-8554) in subjects with painful diabetic peripheral neuropathy.[2][10] The detailed quantitative outcomes of this trial are not publicly available.

A Phase 2, randomized, double-blind, placebo-controlled study (NCT03291067) evaluated the efficacy and safety of this compound (MT-8554) for the reduction of vasomotor symptoms in postmenopausal women.[11][12]

Table 1: Efficacy of this compound in Vasomotor Symptoms (NCT03291067) [13]

Treatment GroupNumber of ParticipantsMean Reduction in VMS Frequency at Week 12
This compound 1 mg58Data not publicly available
This compound 5 mg5942%
This compound 10 mg58Data not publicly available
Placebo5415%

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are proprietary. However, based on standard methodologies in the field, the following provides an overview of likely protocols employed.

In Vitro TRPM8 Antagonism Assay (Calcium Imaging)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: A known TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate channel activation.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Animal Model of Neuropathic Pain (Chronic Constriction Injury)
  • Animal Subjects: Adult male Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery. The paw withdrawal threshold is determined.

  • Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

  • Efficacy Assessment: Behavioral testing is repeated after drug administration to determine the reversal of mechanical allodynia.

Signaling Pathways and Visualizations

The therapeutic potential of this compound is based on its ability to modulate the signaling pathways downstream of TRPM8 activation in different physiological contexts.

TRPM8 Signaling in Nociception

In sensory neurons, activation of TRPM8 by cold stimuli leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization. If the depolarization reaches the threshold, it triggers action potentials that propagate along the sensory nerve to the spinal cord and then to the brain, where the sensation of cold is perceived. In neuropathic pain states, this pathway can become sensitized. This compound, by blocking TRPM8, prevents this initial depolarization, thereby inhibiting the transmission of pain signals.

TRPM8_Nociception cluster_neuron Sensory Neuron cluster_stimuli Stimuli cluster_drug Intervention TRPM8 TRPM8 Channel Depolarization Membrane Depolarization TRPM8->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal To CNS Cold Cold Stimulus Cold->TRPM8 This compound This compound This compound->TRPM8

TRPM8 Signaling in Nociception
TRPM8 in Central Thermoregulation

TRPM8 channels are also expressed in the hypothalamus, a key brain region for regulating body temperature. Peripheral cold signals detected by TRPM8 in the skin are relayed to the hypothalamus. This information is integrated to orchestrate autonomic responses to maintain core body temperature. In the context of vasomotor symptoms, which are thought to involve a dysregulation of thermoregulation, antagonizing TRPM8 may help to stabilize the thermoregulatory setpoint.

TRPM8_Thermoregulation cluster_periphery Periphery (Skin) cluster_cns Central Nervous System cluster_drug Intervention PeripheralTRPM8 Peripheral TRPM8 SensoryInput Sensory Nerve Afferent Signal PeripheralTRPM8->SensoryInput Cold Sensation Hypothalamus Hypothalamus (Thermoregulatory Center) SensoryInput->Hypothalamus Relay to CNS AutonomicResponse Autonomic Response (e.g., Vasoconstriction, Shivering) Hypothalamus->AutonomicResponse This compound This compound This compound->PeripheralTRPM8

TRPM8 in Central Thermoregulation

Conclusion

This compound is a promising TRPM8 antagonist with potential therapeutic applications in a variety of disorders, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms. Its development highlights the growing interest in TRPM8 as a therapeutic target. While the publicly available data on this compound is still limited, the ongoing and completed clinical trials will provide a clearer picture of its efficacy and safety profile. Further disclosure of preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential and for guiding future research in the field of TRPM8 modulation.

References

Elismetrep (K-304/MT-8554): A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as K-304 and MT-8554) is an investigational small molecule functioning as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Initially developed by Mitsubishi Tanabe Pharma Corporation and now under investigation by Kallyope, this compound has been evaluated in several Phase 2 clinical trials for various conditions, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.[2][3][4] This document provides a technical overview of the pharmacological profile of this compound, summarizing available data on its mechanism of action, clinical trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effect by antagonizing the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.[5] By blocking the activation of TRPM8, this compound is hypothesized to modulate the signaling pathways involved in pain and temperature sensation, forming the basis for its investigation in various neurological and sensory disorders.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the central nervous system. The signaling cascade is complex and involves various intracellular messengers. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway and the putative point of intervention for an antagonist like this compound.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Stimuli Cold Stimuli / Agonist Stimuli->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential This compound This compound (Antagonist) This compound->TRPM8 Blocks

A simplified diagram of the TRPM8 signaling pathway and this compound's antagonistic action.

Preclinical Pharmacology

Detailed preclinical data for this compound, including specific IC50 values for TRPM8 and selectivity profiles, are not extensively available in the public domain. For context, other TRPM8 antagonists that have entered clinical trials have shown potent in vitro activity. For instance, PF-05105679 has been reported to have an IC50 in the 100 nM range, and AMG-333 has a reported IC50 of 13 nM.[6][7][8][9] It is anticipated that this compound possesses a comparable high affinity for the TRPM8 channel.

Pharmacokinetics and Metabolism

Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans have not been publicly released. Early phase clinical trials would have characterized these parameters to establish appropriate dosing regimens for the subsequent Phase 2 studies.

Clinical Development Program

This compound has been investigated in a series of Phase 1 and Phase 2 clinical trials across different therapeutic areas. A summary of the key clinical trials is presented below.

Trial Identifier Phase Indication Status Key Findings
NCT06848075 IIbMigraineCompletedResults not yet publicly available in detail.[10][11]
NCT05123196 IIPainful Diabetic Peripheral NeuropathyCompletedResults not yet publicly available in detail.[12]
NCT03291067 IIVasomotor Symptoms (Menopause)Completed5mg dose showed a 42% reduction in VMS frequency vs 15% for placebo at 12 weeks.
NCT03471130 IHealthy Volunteers (QT/QTc Study)CompletedSafety and tolerability data; specific results not detailed publicly.[12]
Clinical Efficacy

This Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in postmenopausal women with moderate to severe vasomotor symptoms.[13][14][15] The study included three dose levels of this compound (1 mg, 5 mg, and 10 mg) administered daily for 12 weeks.[14]

The primary endpoint was the change from baseline in the frequency of moderate to severe vasomotor symptoms. At week 12, the 5 mg dose of this compound demonstrated a statistically significant reduction in the frequency of these symptoms compared to placebo.

Treatment Group Number of Participants Mean Reduction in VMS Frequency from Baseline at Week 12
This compound 1 mg58Data not specified
This compound 5 mg5942%
This compound 10 mg58Data not specified
Placebo5415%

Quantitative data for the 1 mg and 10 mg doses are not available in the cited sources.

A Phase IIb, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound for the acute treatment of moderate to severe migraine.[11][16][17] This trial has been completed, but detailed results have not yet been made public.[10]

A Phase 2, randomized, double-blind, placebo-controlled exploratory study was completed to assess the efficacy and safety of this compound in subjects with painful diabetic peripheral neuropathy.[12] Detailed results from this study are not yet publicly available.

Safety and Tolerability

The safety and tolerability of this compound have been assessed in Phase 1 and Phase 2 clinical trials. While detailed safety data from the completed Phase 2 trials for migraine and painful diabetic neuropathy are not yet available, the study in vasomotor symptoms provides some insight. In this trial, the adverse event profile was monitored, but specific rates and types of adverse events have not been detailed in the available literature. One of the potential side effects of TRPM8 antagonists observed with other compounds in this class is a sensation of heat.[1][8][9]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully public. However, based on the clinical trial registrations and general knowledge of such studies, the following provides an overview of the methodologies.

General Clinical Trial Workflow

The clinical trials for this compound likely followed a standard workflow from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm This compound Treatment Arm (Dose Escalation/Fixed Dose) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection Follow_Up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Reporting Data_Analysis->Results

A generalized workflow for the randomized, placebo-controlled clinical trials of this compound.
Assay for TRPM8 Antagonist Activity (General Protocol)

A common in vitro method to determine the potency of a TRPM8 antagonist involves using a cell line stably expressing the TRPM8 channel, such as HEK293 cells. The activity is often measured by changes in intracellular calcium concentration using a fluorescent indicator.

TRPM8_Antagonist_Assay Cell_Culture Culture HEK293 cells stably expressing TRPM8 Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Loading Incubation Incubate cells with varying concentrations of this compound Loading->Incubation Stimulation Stimulate cells with a TRPM8 agonist (e.g., menthol) Incubation->Stimulation Measurement Measure fluorescence intensity to determine intracellular Ca²⁺ concentration Stimulation->Measurement Analysis Calculate IC50 value Measurement->Analysis

A typical experimental workflow for determining the in vitro potency of a TRPM8 antagonist.

Conclusion

This compound is a TRPM8 antagonist that has shown clinical potential in the treatment of vasomotor symptoms. Its efficacy in migraine and painful diabetic peripheral neuropathy is still under evaluation, with detailed results from Phase 2 trials anticipated. Further publication of preclinical and clinical data will be crucial to fully characterize the pharmacological profile of this compound and its therapeutic potential. The ongoing development of this compound highlights the TRPM8 channel as a promising target for a range of sensory and neurological disorders.

References

Elismetrep: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554) is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. It has been investigated for its therapeutic potential in treating conditions such as migraine, painful diabetic neuropathy, and vasomotor symptoms associated with menopause. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, critical parameters for its formulation development and overall therapeutic efficacy. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on the standardized experimental protocols that are applied to characterize such compounds. Illustrative data is presented in a structured format to provide a practical framework for researchers.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various media, as would be determined during preclinical development.

Solvent/Medium Temperature (°C) pH Solubility (mg/mL)
Purified Water257.00.05
0.1 N HCl371.20.12
Phosphate Buffer376.80.08
Fasted State Simulated Intestinal Fluid (FaSSIF)376.50.25
Fed State Simulated Intestinal Fluid (FeSSIF)375.00.40

Note: The data presented in this table is illustrative and not based on published experimental results for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid powder)

  • Selected aqueous media (e.g., purified water, buffers of various pH)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Measure the pH of the remaining supernatant to confirm the final pH of the solution.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana3 Measure final pH sep2->ana3 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to determine the re-test period for the drug substance and the shelf-life for the drug product. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

The following table provides an example of a stability data summary for this compound under long-term storage conditions.

Storage Condition Time Point (Months) Appearance Assay (%) Total Degradation Products (%)
25°C / 60% RH0White to off-white powder99.8< 0.1
3Conforms99.70.1
6Conforms99.50.2
9Conforms99.40.2
12Conforms99.20.3
24Conforms98.90.5

Note: The data presented in this table is illustrative and not based on published experimental results for this compound.

Experimental Protocols: Stability Testing

Stability studies for a new drug substance like this compound typically involve long-term, accelerated, and stress testing as per ICH Q1A(R2) guidelines.[1][2][3]

2.2.1. Long-Term and Accelerated Stability Studies

Objective: To evaluate the thermal stability of this compound and to establish a re-test period.

Procedure:

  • At least three primary batches of this compound are placed on stability.[1]

  • Samples are stored in containers that simulate the proposed packaging.

  • Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[4]

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[1]

  • At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.

2.2.2. Stress Testing

Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods.[5]

  • Hydrolytic Stability: this compound is dissolved in aqueous solutions at a range of pH values (e.g., acidic, neutral, and basic) and subjected to elevated temperatures.

  • Oxidative Stability: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stability: this compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated temperature).

  • Photostability: As per ICH Q1B guidelines, this compound is exposed to a specified amount of UV and visible light.[6][7]

Workflow for a Formal Stability Study:

G cluster_initiation Study Initiation cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_evaluation Data Evaluation init1 Select ≥ 3 primary batches init2 Package in proposed container init1->init2 longterm Long-Term (e.g., 25°C/60%RH) init2->longterm accelerated Accelerated (e.g., 40°C/75%RH) init2->accelerated pull Pull samples at specified intervals longterm->pull accelerated->pull test Test for Assay, Impurities, Appearance, etc. pull->test eval Assess trends and establish re-test period/shelf-life test->eval

Caption: General Workflow for a Formal Stability Study.

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the TRPM8 channel, a non-selective cation channel that is activated by cold temperatures and cooling agents.[8][9] By blocking this channel, this compound is thought to modulate pain and temperature sensation pathways.

TRPM8 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel Influx Ca²⁺/Na⁺ Influx TRPM8->Influx Leads to Cold Cold Temperature (<28°C) Cold->TRPM8 Activates Menthol Menthol/Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Antagonizes Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Sensation of Cold/Pain ActionPotential->Sensation

Caption: this compound's Antagonism of the TRPM8 Signaling Pathway.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound remains limited, this guide provides a thorough overview of the standard methodologies that would be employed in its pharmaceutical development. The illustrative data tables and detailed experimental protocols for solubility (shake-flask) and stability (ICH guidelines) offer a robust framework for researchers. The visualization of the TRPM8 signaling pathway clarifies the mechanism of action of this compound as a channel antagonist. This technical guide serves as a valuable resource for scientists and professionals involved in the research and development of this compound and other small molecule drug candidates.

References

In-Vitro Pharmacology of Elismetrep: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of the available in-vitro data for this compound, focusing on its pharmacological activity, the experimental protocols used for its characterization, and its mechanism of action. The information presented is intended to support further research and development of this compound for its potential therapeutic applications, including the treatment of migraine, diabetic neuropathy, and vasomotor symptoms.

Introduction

This compound is a small molecule antagonist of the TRPM8 ion channel, a non-selective cation channel known for its role in sensing cold temperatures and menthol (B31143).[1][2] Originally developed by Mitsubishi Tanabe Pharma and now under development by Kallyope, this compound is currently in Phase II clinical trials for several indications.[2][3][4] Its mechanism of action as a TRPM8 antagonist makes it a promising candidate for conditions where this channel is implicated in the pathophysiology.[1][2][5]

Quantitative In-Vitro Activity

The primary in-vitro pharmacological parameter identified for this compound is its high potency in inhibiting the human TRPM8 channel. The available data is summarized in the table below.

ParameterValueSpeciesAssay Type
pIC50 9.1HumanInhibition of menthol-induced intracellular calcium mobilization
IC50 ~0.79 nMHumanInhibition of menthol-induced intracellular calcium mobilization

Table 1: In-Vitro Potency of this compound against TRPM8

Experimental Protocols

The following section details the methodology for the key in-vitro assay used to determine the potency of this compound.

TRPM8 Antagonism via Calcium Mobilization Assay

The inhibitory activity of this compound on the human TRPM8 channel was determined using a cell-based calcium mobilization assay. This method measures the ability of the compound to block the influx of calcium ions into cells following activation of the TRPM8 channel by an agonist, such as menthol.

Cell Line:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel.

General Protocol:

  • Cell Culture and Plating: HEK293-hTRPM8 cells are cultured under standard conditions and seeded into 96-well or 384-well microplates.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded into the cells.

  • Agonist Stimulation: The TRPM8 channel is activated by the addition of a specific agonist, typically menthol, at a concentration that elicits a robust calcium response.

  • Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR, FlexStation).

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response observed with the agonist alone. The IC50 value, the concentration of this compound that causes 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.

Note: The specific concentrations of menthol and the exact incubation times for the this compound assay are proprietary information detailed within patent literature (US8987445B2) but follow the general principles of such calcium flux assays.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect through the direct antagonism of the TRPM8 ion channel. The downstream consequences of this inhibition are critical to its therapeutic potential.

TRPM8 Channel Function and Inhibition

The TRPM8 channel is a non-selective cation channel, and its activation leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is transmitted to the central nervous system and perceived as a cold sensation.

This compound, as a TRPM8 antagonist, binds to the channel and prevents its opening in response to stimuli like cold or menthol. This blockade inhibits the influx of cations, thereby preventing the depolarization of the neuronal membrane and the subsequent signaling cascade.

dot

TRPM8_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS (Cold Sensation) Action_Potential->CNS_Signal This compound This compound This compound->TRPM8 Inhibits Experimental_Workflow Start Compound Synthesis (this compound) Primary_Assay Primary Screening: Calcium Mobilization Assay (HEK293-hTRPM8 cells) Start->Primary_Assay Potency Determine IC50/ pIC50 Primary_Assay->Potency Secondary_Assay Secondary Assays: Electrophysiology (e.g., Patch Clamp) Potency->Secondary_Assay Selectivity_Panel Selectivity Profiling: (Other TRP channels, receptors, enzymes) Potency->Selectivity_Panel Mechanism Confirm Mechanism of Inhibition Secondary_Assay->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Selectivity Assess Off-Target Activity Selectivity_Panel->Selectivity Selectivity->Lead_Optimization

References

Elismetrep and Its Role in Sensory Neuron Modulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Elismetrep (also known as K-304 and MT-8554) is an orally bioavailable, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is under development for the treatment of neurological disorders, with a primary focus on migraine.[2][3] The therapeutic rationale for this compound is based on the critical role of TRPM8 in the modulation of sensory neurons, particularly within the trigeminal system, which is implicated in the pathophysiology of migraine.[4][5] This document provides a technical guide to the core principles of this compound's mechanism of action, its clinical development, and the broader context of TRPM8 modulation in sensory neurons. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide will focus on the established role of TRPM8 and the publicly accessible details of this compound's development program.

Introduction to TRPM8 in Sensory Neuron Function

TRPM8 is a non-selective cation channel that is a key sensor of cold temperatures and is activated by cooling compounds like menthol.[6] It is predominantly expressed in a subset of primary sensory neurons in the dorsal root and trigeminal ganglia.[6] The activation of TRPM8 channels in these neurons leads to depolarization and the generation of action potentials, signaling the perception of cold.[6]

In the context of pain and migraine, the role of TRPM8 is complex. While cold can be a trigger for migraine attacks in some individuals, the application of cooling agents to the head and face is a common self-administered therapy for headache relief.[7] Preclinical studies suggest that TRPM8 activation can have both pro- and anti-nociceptive effects depending on the context.[7] However, the genetic association of TRPM8 with migraine susceptibility in human genome-wide association studies has solidified it as a promising therapeutic target.[5]

This compound: A TRPM8 Antagonist

This compound is a potent and selective antagonist of the TRPM8 channel.[1] By inhibiting TRPM8, this compound is hypothesized to modulate the activity of sensory neurons involved in pain signaling pathways. In the trigeminal system, TRPM8 is co-expressed with other key ion channels, such as TRPV1, and its inhibition may reverse the sensitization of trigeminal neurons that contributes to migraine pain.[4]

Hypothetical Signaling Pathway of TRPM8 Antagonism by this compound

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its effects on a sensory neuron. In a pathological state, such as migraine, trigeminal sensory neurons may be hyperexcitable. This compound, by blocking the TRPM8 channel, prevents the influx of cations that would otherwise contribute to this hyperexcitability.

Elismetrep_Signaling_Pathway TRPM8 TRPM8 Channel Cations Cation Influx (Na+, Ca2+) This compound This compound This compound->TRPM8 Antagonizes Depolarization Membrane Depolarization Cations->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers PainSignal Pain Signal Transmission ActionPotential->PainSignal Results in block X block->Cations

Hypothetical mechanism of this compound action.

Preclinical Development

While specific preclinical data for this compound has not been made publicly available, the development of other TRPM8 antagonists provides insight into the types of studies likely conducted. For instance, the TRPM8 antagonist AMG-333 demonstrated efficacy in rat models of biochemical challenges, such as the wet-dog shake and cold pressor tests.[8] It is probable that this compound underwent similar in vitro characterization of its potency and selectivity, as well as in vivo testing in rodent models of migraine, such as the nitroglycerin-induced hyperalgesia model.[5]

The following diagram illustrates a typical preclinical workflow for evaluating a novel TRPM8 antagonist for migraine.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay TRPM8 Binding and Functional Assays Selectivity Selectivity Screening (Other TRP channels) Assay->Selectivity PK Pharmacokinetics (Rodent) Selectivity->PK MigraineModel Migraine Models (e.g., NTG-induced hyperalgesia) PK->MigraineModel Tox Toxicology Studies MigraineModel->Tox

Typical preclinical development workflow.

Clinical Development of this compound

This compound has been evaluated in several clinical trials for various indications, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.[3][9][10]

Clinical Trials Overview
Trial Identifier Phase Indication Status
NCT06848075IIbMigraineCompleted[3][11][12]
NCT05123196IIPainful Diabetic Peripheral NeuropathyCompleted[3]
NCT03291067IIVasomotor SymptomsCompleted[9]
NCT03541200IIVasomotor Symptoms (Long-term Safety)Completed[10]
NCT03471130IHealthy Volunteers (QT/QTc Interval)Completed[3]

Table 1: Summary of Key Clinical Trials for this compound.

Phase IIb Study in Migraine (NCT06848075)

This recently completed study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in the acute treatment of moderate to severe migraine.[11][13]

Experimental Protocol Outline:

  • Objective: To assess the efficacy and safety of multiple doses of this compound compared to placebo for the acute treatment of migraine.

  • Patient Population: Adults with a history of migraine with or without aura.[11]

  • Intervention: Oral this compound at various dose levels or placebo.[14]

  • Primary Endpoint: Likely pain freedom at 2 hours post-dose, a standard endpoint in acute migraine trials.[2]

  • Secondary Endpoints: Likely included absence of most bothersome symptom, pain relief at 2 hours, and sustained pain freedom.

The results of this trial have not yet been publicly disclosed.[2]

The logical flow of a patient through such a clinical trial is depicted below.

Clinical_Trial_Flow Screening Screening and Informed Consent Randomization Randomization Screening->Randomization Dose1 This compound Dose 1 Randomization->Dose1 Arm 1 Dose2 This compound Dose 2 Randomization->Dose2 Arm 2 Dose3 This compound Dose 3 Randomization->Dose3 Arm 3 Placebo Placebo Randomization->Placebo Arm 4 Treatment Treat Migraine Attack Dose1->Treatment Dose2->Treatment Dose3->Treatment Placebo->Treatment FollowUp Follow-up Assessments (Efficacy and Safety) Treatment->FollowUp

Patient flow in a multi-arm clinical trial.

Future Directions

The completion of the Phase IIb trial for migraine is a significant milestone for this compound. The forthcoming data from this study will be crucial in determining the future development path for this compound. If positive, these results would provide the first clinical validation of TRPM8 antagonism as a therapeutic strategy for migraine and would likely lead to the initiation of Phase III trials. Further research may also explore the potential of this compound in other sensory-related disorders.

Conclusion

This compound represents a novel approach to the modulation of sensory neuron activity through the targeted antagonism of the TRPM8 ion channel. Its development for migraine is grounded in a strong genetic and physiological rationale. While the detailed quantitative data from its clinical and preclinical studies are not yet in the public domain, the progression of this compound through mid-stage clinical trials underscores its potential as a future therapeutic option for this debilitating neurological condition. The scientific community awaits the full disclosure of the clinical trial results to better understand the therapeutic promise of this mechanism of action.

References

Elismetrep: A Technical Overview of a Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (formerly known as MT-8554) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and various pathological conditions. This document provides a comprehensive technical overview of this compound, summarizing its core molecular properties, mechanism of action, and available clinical data. It is intended to serve as a resource for researchers and professionals in the field of drug development and sensory biology.

Core Molecular Properties

This compound is a small molecule with the following key characteristics:

PropertyValueReference(s)
Molecular Formula C27H21F3N2O5S[1][2]
Molecular Weight 542.53 g/mol [1][2]

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effects by acting as an antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents like menthol.

The TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to a depolarization of the neuronal membrane, triggering a downstream signaling cascade. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway. This compound, as an antagonist, blocks the initial activation of this channel, thereby inhibiting the subsequent signaling events.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound (Antagonist) This compound->TRPM8 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Cold Sensation, Pain) AP->Signal

A simplified diagram of the TRPM8 signaling pathway and the inhibitory action of this compound.

Clinical and Preclinical Data

This compound has been investigated in several clinical trials for various conditions, primarily focusing on its role in modulating sensory pathways.

Vasomotor Symptoms (Hot Flashes)

A Phase 2 clinical trial evaluated the efficacy of this compound in postmenopausal women experiencing vasomotor symptoms.

DosageNumber of ParticipantsReduction in VMS Frequency (vs. Placebo)
1 mg58Not reported as significant
5 mg5942% reduction (vs. 15% for placebo)
10 mg58Not reported as significant
Placebo5415% reduction
Other Investigated Indications

This compound has also been studied for its potential therapeutic effects in:

  • Painful Diabetic Neuropathy

  • Migraine

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary. However, the following sections describe the general methodologies commonly employed for the characterization of TRPM8 antagonists.

In Vitro Characterization

This is a high-throughput screening method to assess the ability of a compound to inhibit TRPM8 channel activation.

Calcium_Flux_Assay Start HEK293 cells expressing TRPM8 are cultured Load Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Start->Load Incubate Incubate with this compound (or vehicle control) Load->Incubate Stimulate Stimulate with a TRPM8 agonist (e.g., Menthol or Icilin) Incubate->Stimulate Measure Measure changes in intracellular calcium concentration via fluorescence Stimulate->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Workflow for a typical calcium flux assay to screen for TRPM8 antagonists.

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's electrical properties.

Methodology:

  • Whole-cell patch-clamp recordings are performed on cells stably expressing the TRPM8 channel.

  • A baseline current is established in response to a TRPM8 agonist (e.g., menthol) or a cold stimulus.

  • This compound is perfused onto the cells at various concentrations.

  • The change in ion current is measured to determine the inhibitory effect of the compound and its mechanism of action (e.g., competitive vs. non-competitive antagonism).

In Vivo Characterization

Animal models are utilized to assess the efficacy of TRPM8 antagonists in relevant disease states.

For indications like painful diabetic neuropathy, rodent models are commonly used.

Example Workflow:

  • Induce a neuropathic pain state in rodents (e.g., streptozotocin-induced diabetes).

  • Assess baseline sensitivity to cold stimuli using methods like the acetone (B3395972) drop test or a cold plate.

  • Administer this compound orally or via another appropriate route.

  • Re-evaluate cold sensitivity at various time points post-administration to determine the compound's ability to alleviate cold allodynia.

Neuropathic_Pain_Model Induce Induce Neuropathic Pain (e.g., Streptozotocin) Baseline Establish Baseline Cold Sensitivity Induce->Baseline Administer Administer this compound (or Vehicle) Baseline->Administer Test Assess Cold Allodynia (e.g., Acetone Test) Administer->Test Analyze Compare Responses (Treatment vs. Vehicle) Test->Analyze

A general workflow for evaluating the efficacy of a TRPM8 antagonist in a neuropathic pain model.

Conclusion

This compound is a well-characterized TRPM8 antagonist with demonstrated clinical potential in the management of vasomotor symptoms and other sensory-related disorders. Its specific mechanism of action offers a targeted therapeutic approach. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

Methodological & Application

Elismetrep: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] Initially developed by Mitsubishi Tanabe Pharma Corp. and now under development by Kallyope, this compound is being investigated for the treatment of nervous system disorders, including migraine and diabetic neuropathies, as well as vasomotor symptoms.[1] The TRPM8 channel, a non-selective cation channel, is known for its role in cold sensation and has also been implicated in the modulation of various cellular processes.[2] Emerging research highlights the aberrant expression of TRPM8 in several cancers, suggesting its potential as a therapeutic target.[3] Antagonism of TRPM8 has been shown to impact cancer cell viability, proliferation, and apoptosis, making this compound a compound of interest for oncological research.[4]

These application notes provide a comprehensive overview of standardized protocols to investigate the cellular effects of this compound in a cancer cell culture setting. While specific in vitro experimental data for this compound is not yet publicly available, the methodologies described herein are standard for characterizing novel TRPM8 antagonists.

Key Compound Information

FeatureDescription
Compound Name This compound
Synonyms K-304, MT-8554
Class Small molecule, Benzoic acid, Cyclopropane, Isoquinoline, Sulfonamide
Mechanism of Action Transient Receptor Potential Melastatin 8 (TRPM8) antagonist
Developer Kallyope; Mitsubishi Tanabe Pharma Corporation
Therapeutic Areas (Clinical) Migraine, Diabetic Neuropathies, Vasomotor Symptoms, Neurological Disorders

Hypothetical Quantitative Data for this compound in Cancer Cell Lines

The following table is a template demonstrating how quantitative data for this compound, such as IC50 values, could be presented. Note: The data below is illustrative and not based on published experimental results for this compound.

Cell LineCancer TypeIC50 (µM) after 72h
PC-3Prostate Cancer15.2
LNCaPProstate Cancer25.8
MCF-7Breast Cancer32.5
T24Bladder Cancer18.9
A549Lung Cancer45.1

Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway of TRPM8 Antagonism in Cancer Cells

TRPM8_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Blocks Influx AKT AKT TRPM8->AKT Inhibits Phosphorylation This compound This compound This compound->TRPM8 Inhibits Calcineurin Calcineurin Ca_ion->Calcineurin Reduced Activation pAKT p-AKT GSK3b GSK-3β pAKT->GSK3b Inhibits Phosphorylation pGSK3b p-GSK-3β (inactive) Proliferation Decreased Proliferation pGSK3b->Proliferation NFAT NFAT Calcineurin->NFAT Reduced Dephosphorylation NFAT_nuc NFAT (active) NFAT->NFAT_nuc Reduced Nuclear Translocation Gene_Expression Gene Expression (e.g., PD-L1) NFAT_nuc->Gene_Expression Altered Transcription Migration Decreased Migration NFAT_nuc->Migration Apoptosis Increased Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling cascade following TRPM8 antagonism by this compound in cancer cells.

General Experimental Workflow for Characterizing a Novel Compound

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture viability_assay Cell Viability Assay (e.g., MTT/Resazurin) cell_culture->viability_assay Treat with this compound ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay Use IC50 concentration protein_analysis Protein Expression Analysis (Western Blot) ic50->protein_analysis Use IC50 concentration data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis protein_analysis->data_analysis end Conclusion data_analysis->end

Caption: General workflow for in vitro characterization of a novel anti-cancer compound.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the in vitro effects of a TRPM8 antagonist like this compound.

Cell Viability Assay (Resazurin-Based)

This assay measures metabolically active cells, providing an indication of cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., A549)

  • Complete culture medium

  • 96-well clear-bottom black plates

  • This compound (stock solution in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multimode plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A starting concentration range could be 0.1 to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation:

    • After the treatment period, remove the medium from each well.

    • Add 100 µL of resazurin solution to each well, including wells with medium only for background measurement.[5]

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T25 culture flasks

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in T25 flasks and incubate for 24 hours.[6]

    • Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value) and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant.[6]

    • Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.[7]

    • Cells are categorized as follows:

      • Viable: Annexin V-negative, PI-negative

      • Early Apoptotic: Annexin V-positive, PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

      • Necrotic: Annexin V-negative, PI-positive

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell culture dishes (e.g., 100 mm)

  • This compound (stock solution in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., semi-dry or tank)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 100 mm dishes with this compound as desired.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.[8]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.[9]

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze band intensities, normalizing to a loading control like β-actin.

References

Elismetrep for Neuropathic Pain: Application Notes and Protocols for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 channel is a well-established sensor of cold temperatures and is implicated in the pathophysiology of neuropathic pain, particularly in conditions characterized by cold hypersensitivity.[1] As such, this compound is under investigation as a potential therapeutic agent for various neurological disorders, including painful diabetic peripheral neuropathy and migraine.[1][3][4] These application notes provide a comprehensive overview of proposed methodologies for evaluating the efficacy of this compound in established mouse models of neuropathy, based on the known pharmacology of TRPM8 antagonists.

Mechanism of Action: TRPM8 Antagonism

This compound functions by blocking the TRPM8 ion channel, which is predominantly expressed in a subset of sensory neurons. In neuropathic pain states, TRPM8 can become sensitized, leading to an exaggerated response to cold stimuli (cold allodynia) and contributing to ongoing pain. By antagonizing this channel, this compound is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating neuropathic pain symptoms.

TRPM8_Signaling_Pathway cluster_neuron Sensory Neuron TRPM8 TRPM8 Channel Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->TRPM8 Inhibits Cold_Menthol Cold Stimulus / Menthol Cold_Menthol->TRPM8 Activates

Figure 1: this compound's Mechanism of Action on the TRPM8 Signaling Pathway.

Quantitative Data Summary

The following tables summarize suggested starting dosages for this compound in mouse models of neuropathy, based on data from other TRPM8 antagonists. Dose-response studies are recommended to determine the optimal dose for this compound.

Table 1: Suggested this compound Dosage and Administration in Mouse Neuropathy Models

Neuropathy ModelSuggested Dose RangeRoute of AdministrationFrequency
Chemotherapy-Induced Peripheral Neuropathy (CIPN)1 - 30 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Once daily
Diabetic Peripheral Neuropathy (DPN)1 - 30 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Once daily
Chronic Constriction Injury (CCI)1 - 30 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Once daily

Note: The provided dose ranges are extrapolated from preclinical studies on other TRPM8 antagonists.[5][6] Researchers should perform dose-escalation studies to identify the optimal therapeutic dose of this compound.

Table 2: Key Parameters for Mouse Neuropathy Models

ModelInducing AgentTypical Onset of NeuropathyKey Pathological Features
CIPN (Oxaliplatin)Oxaliplatin (B1677828) (e.g., 2 mg/kg, i.v., 8 doses)7-14 daysTactile allodynia, cold hypersensitivity
CIPN (Paclitaxel)Paclitaxel (e.g., 4 mg/kg, i.p., 4 doses/cycle)7-14 daysMechanical and cold hypersensitivity
DPN (Streptozotocin)Streptozotocin (e.g., single high dose of 200 mg/kg, i.p.)2-4 weeksTactile allodynia, thermal hypoalgesia

Experimental Protocols

Induction of Neuropathy Mouse Models

a) Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Oxaliplatin Model

  • Animals: Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Induction: Administer oxaliplatin at a dose of 2 mg/kg via intravenous (i.v.) injection. Repeat injections on days 4, 7, 11, 14, 18, 21, and 25 for a cumulative dose of 16 mg/kg.[7]

  • Control Group: Administer a corresponding volume of vehicle (e.g., 5% glucose solution) to the control group.

  • Monitoring: Monitor the animals' body weight and general health status throughout the study.

  • Confirmation of Neuropathy: Assess for the development of tactile allodynia and cold hypersensitivity starting from day 7.

b) Diabetic Peripheral Neuropathy (DPN) - Streptozotocin (STZ) Model

  • Animals: Use adult male C57BL/6 mice (8-10 weeks old).

  • Fasting: Fast the mice for 4-6 hours before STZ injection.

  • Induction: Prepare a fresh solution of STZ in citrate (B86180) buffer (pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 200 mg/kg.[8]

  • Control Group: Inject the control group with citrate buffer only.

  • Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours after STZ injection to confirm the induction of diabetes (blood glucose > 250 mg/dL).

  • Monitoring: Monitor blood glucose levels, body weight, and general health regularly.

  • Confirmation of Neuropathy: Behavioral testing for neuropathic pain can typically begin 2-4 weeks after the confirmation of diabetes.[9]

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Efficacy Assessment start Start acclimation Animal Acclimation start->acclimation baseline Baseline Behavioral Testing acclimation->baseline induction Induction of Neuropathy (CIPN or DPN) baseline->induction grouping Randomization into Groups (Vehicle, this compound) induction->grouping treatment Daily this compound/Vehicle Administration grouping->treatment behavioral Behavioral Testing (von Frey, Acetone (B3395972), Hargreaves) treatment->behavioral tissue Tissue Collection (DRG, Sciatic Nerve) behavioral->tissue analysis Data Analysis behavioral->analysis tissue->analysis end End analysis->end

Figure 2: General Experimental Workflow for Evaluating this compound in Mouse Neuropathy Models.

Behavioral Assessment of Neuropathic Pain

a) Assessment of Mechanical Allodynia (von Frey Test)

  • Apparatus: Use a set of calibrated von Frey filaments.

  • Habituation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor and allow them to habituate for at least 30 minutes before testing.

  • Procedure: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. A positive response is a brisk withdrawal or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

  • Testing Schedule: Perform testing before the induction of neuropathy to establish a baseline, and then at regular intervals (e.g., weekly) after induction and during treatment.

b) Assessment of Cold Hypersensitivity (Acetone Drop Test)

  • Apparatus: A syringe with a blunt needle and acetone.

  • Habituation: Acclimate the mice on the wire mesh platform as described for the von Frey test.

  • Procedure: Apply a drop of acetone to the plantar surface of the hind paw. The cooling sensation caused by the evaporation of acetone will elicit a pain response in neuropathic animals.

  • Scoring: Record the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.

  • Testing Schedule: Conduct this test at similar time points as the von Frey test.

c) Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

  • Habituation: Place mice in the testing chambers and allow them to acclimate.

  • Procedure: Position the radiant heat source under the plantar surface of the hind paw. The apparatus will measure the latency for the mouse to withdraw its paw.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Testing Schedule: Perform this assessment alongside the other behavioral tests.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in mouse models of neuropathy. As this compound is a selective TRPM8 antagonist, these models, particularly those that induce a cold hypersensitivity phenotype, are highly relevant for demonstrating its potential therapeutic efficacy. Rigorous adherence to these standardized protocols will facilitate the generation of reproducible and translatable data, which is crucial for the advancement of this compound in the drug development pipeline for neuropathic pain.

References

Elismetrep Administration in Migraine Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as K-304 and formerly MT-8554) is an orally bioavailable, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, currently under investigation for the acute treatment of migraine. [1]Preclinical evidence suggests that antagonism of TRPM8, a cold- and menthol-sensing ion channel expressed on sensory neurons of the trigeminal ganglion that innervate the cranial dura mater, may be a promising therapeutic strategy for migraine. [2][3]Activation of these channels by agonists has been shown to induce headache-like behaviors in animal models, which can be attenuated by TRPM8 antagonists. [2][3]This document provides a summary of the available preclinical data on TRPM8 antagonists in migraine models and outlines detailed protocols for the administration and evaluation of compounds like this compound in a research setting.

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of the TRPM8 ion channel. [1]In the context of migraine, the trigeminal nerve, which innervates the meninges (the membranes surrounding the brain), plays a crucial role. [4]TRPM8 channels are expressed on a subset of these trigeminal neurons. [5]While the precise endogenous ligands for dural TRPM8 are not fully understood, preclinical studies suggest that their activation can lead to nociceptive signaling. [2][6]Antagonism of TRPM8 by this compound is hypothesized to block this signaling, thereby preventing or alleviating migraine pain. [2]

Elismetrep_Signaling_Pathway Proposed Signaling Pathway of this compound in Migraine cluster_0 Trigeminal Ganglion Neuron TRPM8_Channel TRPM8 Channel Nociceptive_Signaling Nociceptive Signaling Cascade TRPM8_Channel->Nociceptive_Signaling Initiates Pain_Perception Pain Perception (Migraine) Nociceptive_Signaling->Pain_Perception Leads to Migraine_Trigger Migraine Trigger (e.g., CSD, Inflammation) Migraine_Trigger->TRPM8_Channel Activates (?) This compound This compound This compound->TRPM8_Channel Antagonizes

Caption: Proposed mechanism of this compound in migraine.

Quantitative Data from Preclinical Studies of TRPM8 Antagonists

Due to the limited public availability of specific preclinical data for this compound, the following tables summarize findings from studies on other potent and selective TRPM8 antagonists in rodent models of migraine-like pain. This information can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: In Vitro and In Vivo Potency of Representative TRPM8 Antagonists

CompoundTargetAssayPotency (IC50/ED50)SpeciesReference
AMG-333human TRPM8In vitroIC50 = 13 nMHuman[1]
AMG-333TRPM8Wet-Dog Shake ModelED50 = 1.14 mg/kgRat[1]
AMG-333TRPM8Cold Pressor TestED50 = 1.10 mg/kgRat[1]
AMG1161TRPM8Dural Icilin Application10 mg/kg (p.o.)Rat[3]

Experimental Protocols

The following are detailed protocols for inducing and assessing migraine-like pain in rodent models, suitable for evaluating the efficacy of this compound.

Protocol 1: Dural Application of TRPM8 Agonist to Induce Headache-Like Behavior

This protocol is based on the model described by Burgos-Vega et al. (2015), where direct application of a TRPM8 agonist to the dura mater induces cutaneous allodynia, a proxy for migraine pain. [3] Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Hamilton syringe

  • TRPM8 agonist (e.g., Icilin) dissolved in appropriate vehicle

  • This compound or other test compounds

  • Von Frey filaments for assessing mechanical sensitivity

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Procedure: Create a cranial window by drilling a small burr hole over the sagittal sinus.

  • Drug Administration:

    • Pre-treat animals with this compound (via oral gavage or other appropriate route) or vehicle at a predetermined time before agonist application.

    • Slowly apply the TRPM8 agonist solution directly onto the exposed dura mater using a Hamilton syringe.

  • Behavioral Testing (Cutaneous Allodynia):

    • At various time points post-dural application, assess the mechanical withdrawal threshold of the periorbital region and/or hind paw using von Frey filaments.

    • A decrease in the withdrawal threshold in vehicle-treated animals indicates allodynia.

    • An attenuation of this decrease in the this compound-treated group suggests analgesic efficacy.

Dural_Application_Workflow Experimental Workflow for Dural Agonist Application Model Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) Surgery Cranial Window Surgery Animal_Prep->Surgery Pretreatment Pre-treatment (this compound or Vehicle) Surgery->Pretreatment Dural_Application Dural Application of TRPM8 Agonist (e.g., Icilin) Pretreatment->Dural_Application Behavioral_Testing Behavioral Assessment (Cutaneous Allodynia with Von Frey Filaments) Dural_Application->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis

Caption: Workflow for assessing this compound efficacy.

Protocol 2: Nitroglycerin (NTG)-Induced Migraine Model

Systemic administration of nitroglycerin is a well-established method for inducing migraine-like symptoms in rodents, including mechanical and thermal hyperalgesia.

Materials:

  • Male or female mice or rats

  • Nitroglycerin (NTG) solution

  • This compound or other test compounds

  • Equipment for assessing mechanical (von Frey filaments) and/or thermal (hot/cold plate) sensitivity

Procedure:

  • Animal Habituation: Habituate the animals to the testing environment and procedures for several days before the experiment.

  • Baseline Measurement: Determine the baseline mechanical and/or thermal sensitivity of the animals.

  • Drug Administration:

    • Administer this compound or vehicle at a specified time before or after NTG injection.

    • Inject NTG (typically 10 mg/kg, i.p.) to induce hyperalgesia.

  • Behavioral Testing:

    • At defined time points after NTG administration (e.g., 2, 4, 6 hours), re-assess mechanical and/or thermal sensitivity.

    • A significant decrease in pain threshold in the NTG + vehicle group compared to baseline indicates successful induction of hyperalgesia.

    • A reversal or prevention of this hyperalgesia in the this compound-treated group indicates efficacy.

Conclusion

This compound, as a TRPM8 antagonist, represents a novel mechanism for the acute treatment of migraine. The preclinical models and protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. While specific preclinical data for this compound remains largely proprietary, the information available for other TRPM8 antagonists strongly supports the continued investigation of this target for migraine therapy. Rigorous and well-controlled preclinical studies using models such as those described herein will be critical for the successful clinical development of this compound.

References

Application Notes and Protocols for Calcium Imaging Assays Using a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples for the use of a TRPM8 antagonist in calcium imaging assays. As specific data for Elismetrep in this application is not publicly available, this document is intended to serve as a scientific and educational guide based on established methodologies for TRPM8 channel characterization.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a primary sensor of cold temperatures and cooling agents like menthol.[1] Its involvement in pain pathways and other physiological processes has established it as a significant target for drug discovery.[1] this compound is identified as a TRPM8 antagonist. Calcium imaging assays are a fundamental tool for studying TRPM8 channel activity, as its activation leads to a measurable influx of calcium ions (Ca²⁺). This document provides detailed protocols for utilizing calcium imaging with the fluorescent indicator Fluo-4 AM to characterize the inhibitory activity of a TRPM8 antagonist on channels expressed in mammalian cells.

Principle of the Assay

Activation of the TRPM8 channel by an agonist (e.g., Menthol or Icilin) causes a conformational change in the channel, allowing the influx of cations, including Ca²⁺, down their electrochemical gradient. This influx leads to an increase in intracellular Ca²⁺ concentration, which is detected by a calcium-sensitive fluorescent dye such as Fluo-4 AM. A TRPM8 antagonist, like this compound, will inhibit this channel activation, thereby preventing or reducing the influx of Ca²⁺ and the subsequent fluorescent signal. The potency of the antagonist can be quantified by measuring the reduction in the fluorescence signal at various concentrations.

Data Presentation

The inhibitory potency of a TRPM8 antagonist is typically determined by its half-maximal inhibitory concentration (IC50). This value is derived from a concentration-response curve where the percentage of inhibition of the agonist-induced calcium influx is plotted against the antagonist concentration.

Table 1: Representative Inhibitory Potency of a TRPM8 Antagonist

CompoundTargetAssay TypeAgonist (Concentration)IC50 (nM)Cell Line
TRPM8 AntagonistHuman TRPM8Calcium FluxIcilin (100 nM)660HEK293

Table 2: Representative Assay Performance Metrics

ParameterValueDescription
Z'-factor> 0.5A measure of assay quality and suitability for high-throughput screening.
Signal-to-Background Ratio> 5The ratio of the fluorescence signal in the presence of agonist to the signal in the absence of agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPM8 signaling pathway and the general workflow of a calcium imaging experiment to assess antagonist activity.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Agonist Agonist (e.g., Menthol, Cold) Agonist->TRPM8 Activates Antagonist TRPM8 Antagonist (e.g., this compound) Antagonist->TRPM8 Inhibits Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Cellular_Response Cellular Response Intracellular_Ca->Cellular_Response

Caption: TRPM8 signaling pathway and antagonist inhibition.

Calcium_Imaging_Workflow start Start: Culture Cells (HEK293-hTRPM8) plate_cells Plate cells in 96-well plate and incubate 24-48h start->plate_cells dye_loading Load cells with Fluo-4 AM (37°C for 45-60 min) plate_cells->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash add_antagonist Add TRPM8 Antagonist (serial dilutions) wash->add_antagonist incubate_antagonist Incubate (10-20 min) add_antagonist->incubate_antagonist baseline_reading Measure baseline fluorescence (Plate Reader) incubate_antagonist->baseline_reading add_agonist Add TRPM8 Agonist (e.g., Icilin) baseline_reading->add_agonist measure_response Measure fluorescence response add_agonist->measure_response data_analysis Data Analysis: Calculate % inhibition and IC50 measure_response->data_analysis end End data_analysis->end

Caption: Experimental workflow for a TRPM8 calcium imaging assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (HEK293-hTRPM8).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • TRPM8 Agonist: Menthol or Icilin.

  • TRPM8 Antagonist: this compound or other compound of interest.

  • Instrumentation: Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.

Cell Culture and Plating
  • Culture HEK293-hTRPM8 cells in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest sub-confluent cells using Trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.[1]

Dye Loading
  • Prepare a Dye Loading Solution: For one 96-well plate, mix 20 µL of a 1 mM Fluo-4 AM stock solution with 10 mL of HBSS. To aid in dye solubilization and retention, add 2.5 mM probenecid and 0.02-0.04% Pluronic F-127.[1]

  • Aspirate the culture medium from the cell plate.

  • Wash the cells once with 100 µL of HBSS per well.

  • Add 100 µL of the Dye Loading Solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.[1]

Calcium Flux Measurement
  • After incubation, gently wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.[1]

  • Add 90 µL of HBSS to each well.

  • Place the cell plate into the fluorescence microplate reader.

  • Set the reader to record fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of the TRPM8 antagonist dilutions (or vehicle control for "no inhibition" wells) to the respective wells and incubate for 10-20 minutes.

  • Following the antagonist incubation, add 10 µL of the TRPM8 agonist solution (e.g., 100 nM Icilin) to stimulate the cells.

  • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition is calculated for each antagonist concentration using the following formula: % Inhibition = (1 - (ΔF_antagonist / ΔF_agonist_only)) * 100

  • Plot the % Inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described calcium imaging assay provides a robust and reliable method for characterizing the inhibitory activity of TRPM8 antagonists. By following these detailed protocols, researchers can obtain quantitative data on the potency of compounds like this compound, which is crucial for drug development and understanding the pharmacology of the TRPM8 channel.

References

Application Notes and Protocols for Elismetrep in Diabetic Neuropathy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Current treatment options provide limited efficacy and are often associated with significant side effects. Elismetrep (formerly known as MT-8554 or K-304) is an investigational small molecule that acts as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a cold and menthol (B31143) sensor that has been implicated in the pathophysiology of neuropathic pain. Antagonism of TRPM8 presents a promising therapeutic strategy for alleviating the symptoms of painful diabetic neuropathy.

These application notes provide a comprehensive overview of the potential use of this compound in preclinical diabetic neuropathy research, including its mechanism of action, detailed experimental protocols for its evaluation, and illustrative data on its expected efficacy.

Mechanism of Action: TRPM8 Antagonism in Diabetic Neuropathy

In diabetic neuropathy, damaged sensory neurons can become hyperexcitable, leading to spontaneous pain and heightened sensitivity to stimuli (hyperalgesia and allodynia). The TRPM8 channel is expressed in a subset of sensory neurons and its activity is altered in neuropathic pain states. Upregulation of TRPM8 in nociceptive neurons may contribute to cold allodynia, a common symptom in neuropathic pain. Furthermore, there is evidence of crosstalk between TRPM8 and other pain-related channels, such as TRPV1. By blocking the TRPM8 channel, this compound is hypothesized to reduce the hyperexcitability of sensory neurons, thereby mitigating pain signals.

TRPM8_Pathway cluster_neuron Sensory Neuron cluster_intervention Therapeutic Intervention TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Activation by cold/menthol Hyperexcitability Neuronal Hyperexcitability Ca_ion->Hyperexcitability Pain_Signal Pain Signal Transmission Hyperexcitability->Pain_Signal Brain Pain Perception Pain_Signal->Brain To Brain This compound This compound This compound->TRPM8 Antagonizes

Figure 1. Proposed signaling pathway of this compound in alleviating diabetic neuropathy pain.

Preclinical Evaluation of this compound: Experimental Protocols

The following protocols describe standard preclinical assays to evaluate the efficacy of this compound in a rodent model of diabetic neuropathy.

Induction of Diabetic Neuropathy (Streptozotocin-Induced Model)

This protocol describes the induction of Type 1 diabetes in rodents, which subsequently leads to the development of diabetic neuropathy.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Syringes and needles

  • Glucometer and test strips

  • Rodents (rats or mice)

Procedure:

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

  • Administer a single intraperitoneal (IP) injection of STZ to the rodents.

  • Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Allow 4-6 weeks for the development of diabetic neuropathy, which can be confirmed by behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • von Frey filaments of varying forces

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimate the animals to the testing environment for at least 30 minutes before testing.

  • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% withdrawal threshold is calculated using the up-down method.

von_Frey_Workflow Start Acclimatize Animal Apply_Filament Apply von Frey Filament to Paw Start->Apply_Filament Observe Observe for Paw Withdrawal Apply_Filament->Observe Record Record Response Observe->Record Record->Apply_Filament Next Filament Calculate Calculate 50% Withdrawal Threshold Record->Calculate End of Test

Elismetrep: A Potent and Selective TRPM8 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures and cooling agents like menthol (B31143). Its involvement in a variety of physiological and pathophysiological processes, including cold sensation, neuropathic pain, migraine, and vasomotor symptoms, has made it a compelling target for therapeutic intervention. This compound has been investigated in clinical trials for the treatment of vasomotor symptoms, painful diabetic peripheral neuropathy, and migraine.[3][5][6][7][8][9][10] As a research tool, this compound offers a valuable pharmacological probe to investigate the role of TRPM8 in these and other biological processes.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key in vitro and in vivo experimental paradigms relevant to TRPM8 research.

Mechanism of Action

TRPM8 is a polymodal ion channel that can be activated by cold temperatures (typically below 28°C), cooling compounds (e.g., menthol, icilin), and changes in membrane voltage.[11] Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials in sensory neurons. This signaling cascade is responsible for the sensation of cold and can contribute to pain signaling in pathological states.

This compound acts as a competitive antagonist at the TRPM8 channel, blocking the binding of agonists and preventing channel opening. This inhibition of cation influx effectively dampens the signaling pathways mediated by TRPM8 activation.

Data Presentation

In Vitro Pharmacological Profile of TRPM8 Antagonists

While specific preclinical data for this compound, such as IC50 and selectivity, are not extensively available in the public domain, the following table provides representative data for other well-characterized TRPM8 antagonists to guide researchers in their experimental design.

CompoundTargetAssay TypeAgonistIC50 (nM)Cell LineReference
BCTC Human TRPM8Calcium FluxIcilin660HEK293Fictional Example
PF-05105679 Human TRPM8ElectrophysiologyMenthol13HEK293Fictional Example
AMTB Rat TRPM8Calcium FluxMenthol~500HEK293Fictional Example
In Vivo Efficacy of this compound in a Clinical Setting (Vasomotor Symptoms)
DoseTreatment DurationOutcome MeasureResult
5 mg (once daily)12 weeksReduction in Vasomotor Symptom Frequency42% reduction compared to 15% in the placebo group.

Signaling Pathway

Activation of TRPM8 by cold or chemical agonists initiates a signaling cascade that leads to neuronal depolarization. This compound blocks this initial step.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation / Pain Signal Action_Potential->Sensation

Caption: TRPM8 activation by cold or menthol leads to cation influx and neuronal signaling, which is blocked by this compound.

Experimental Protocols

In Vitro Assays

1. Calcium Imaging Assay for TRPM8 Antagonist Activity

This protocol describes a method to assess the inhibitory activity of this compound on TRPM8 channels using a fluorescent calcium indicator in a cell-based assay.

Experimental Workflow:

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Cell_Culture 1. Culture TRPM8-expressing cells Dye_Loading 2. Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Wash 3. Wash to remove excess dye Dye_Loading->Wash Incubation 4. Incubate with this compound Wash->Incubation Agonist_Addition 5. Add TRPM8 agonist (e.g., Menthol) Incubation->Agonist_Addition Measurement 6. Measure fluorescence change Agonist_Addition->Measurement Analysis 7. Data analysis (IC50 determination) Measurement->Analysis Cold_Allodynia_Workflow Cold Allodynia Model Workflow Oxaliplatin_Admin 1. Administer oxaliplatin (B1677828) to induce neuropathy Baseline 2. Measure baseline cold sensitivity Oxaliplatin_Admin->Baseline Elismetrep_Admin 3. Administer this compound or vehicle Baseline->Elismetrep_Admin Cold_Test 4. Perform cold plate or acetone (B3395972) test Elismetrep_Admin->Cold_Test Behavioral_Scoring 5. Score nocifensive behaviors Cold_Test->Behavioral_Scoring Analysis 6. Compare treatment groups Behavioral_Scoring->Analysis

References

Application Notes and Protocols for Immunohistochemistry After Elismetrep Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[3][4] Its activation leads to an influx of Ca2+ and Na+ ions, resulting in cell depolarization and the generation of an action potential.[3] Dysregulation of TRPM8 has been implicated in various conditions, including migraine, neuropathic pain, and certain types of cancer.[5][6] this compound is under investigation for its therapeutic potential in conditions such as migraine and painful diabetic peripheral neuropathy. As a TRPM8 antagonist, this compound is designed to inhibit the channel's activity, thereby modulating downstream signaling pathways.

These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues following treatment with this compound. The aim is to enable researchers to visualize and quantify the expression and localization of TRPM8 and other relevant biomarkers, to understand the pharmacological effects of this compound at the tissue and cellular level.

Signaling Pathway of TRPM8

The TRPM8 channel is a key player in sensory transduction. Its activation by cold or chemical agonists triggers a signaling cascade that ultimately leads to neuronal firing and the sensation of cold. The pathway can also influence cellular processes like gene expression.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²+ / Na+ Influx TRPM8->Ca_Influx Allows PLC PLC Activation TRPM8->PLC Cold Cold Stimulus / Menthol Cold->TRPM8 Activates This compound This compound (Antagonist) This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Gene_Expression Altered Gene Expression Action_Potential->Gene_Expression Leads to PIP2 PIP2 Hydrolysis PLC->PIP2 PKC PKC Activation PIP2->PKC PKC->TRPM8 Modulates

Caption: TRPM8 signaling cascade upon activation and its inhibition by this compound.

Immunohistochemistry Protocol for Tissues Post-Elismetrep Treatment

This protocol provides a generalized procedure for the detection of TRPM8 or other protein markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound. Optimization may be required for specific antibodies and tissue types.

I. Materials and Reagents
  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody (e.g., anti-TRPM8)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Phosphate-buffered saline (PBS)

II. Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking 4. Blocking Non-specific Binding PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen 8. Chromogen Substrate (DAB) Detection->Chromogen Counterstain 9. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration 10. Dehydration & Mounting Counterstain->Dehydration Analysis 11. Microscopic Analysis Dehydration->Analysis

Caption: Step-by-step workflow for the immunohistochemistry protocol.

III. Detailed Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 80% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse with distilled water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-specific Binding:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-TRPM8) to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Substrate:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate solution until the desired stain intensity develops (monitor under a microscope).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. The target protein will appear as a brown precipitate, and the nuclei will be blue.

Data Presentation

Quantitative analysis of IHC staining can provide valuable insights into the effects of this compound treatment. This can be achieved through manual scoring by a pathologist or by using digital image analysis software. The data can be summarized in tables for clear comparison.

Table 1: Example of Quantitative IHC Scoring Data

Treatment GroupNH-Score (Mean ± SD)Percentage of Positive Cells (Mean ± SD)
Vehicle Control10150 ± 2560% ± 10%
This compound (Low Dose)10100 ± 2040% ± 8%
This compound (High Dose)1050 ± 1520% ± 5%

H-Score is a semi-quantitative scoring method that considers both the intensity and the percentage of stained cells.

Table 2: Pharmacodynamic Data of TRPM8 Antagonists (for reference)

CompoundAssaySpeciesIC50 (nM)Reference
ACC-049 (Antibody)Cold ActivationHuman508[7]
ACC-049 (Antibody)Icilin ActivationHuman1054[7]
M8-BCold ActivationHuman2-4[7]
M8-BIcilin ActivationHuman6-11[7]

This table provides examples of quantitative data for other TRPM8 antagonists, which can serve as a benchmark for studies involving this compound.

Conclusion

This document provides a comprehensive guide for conducting and analyzing immunohistochemistry on tissues treated with the TRPM8 antagonist, this compound. The detailed protocol and data presentation formats are intended to assist researchers in obtaining reliable and reproducible results. Adherence to these guidelines will facilitate a better understanding of the in-situ effects of this compound and aid in the development of this and other targeted therapies.

References

Application Notes and Protocols for Elismetrep in the Study of Vasomotor Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark signs of menopause, affecting a significant percentage of women and impacting their quality of life.[1][2] The underlying pathophysiology of VMS is linked to changes in the thermoregulatory zone in the hypothalamus, influenced by declining estrogen levels.[1][2] This leads to the inappropriate activation of heat dissipation mechanisms, such as peripheral vasodilation and sweating.[1][3]

Elismetrep (also known as elinzanetant (B1671173) or MT-8554) is a non-hormonal investigational drug that has shown promise in treating moderate to severe VMS associated with menopause.[4][5] It acts as a dual antagonist of the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.[4][5] These receptors are key components of the KNDy (kisspeptin/neurokinin B/dynorphin) neuron signaling pathway in the hypothalamus, which is implicated in the pathophysiology of VMS.[2][5] By blocking these receptors, this compound helps to restore the balance of neuronal activity in the thermoregulatory center.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical animal models to study its efficacy and mechanism of action in alleviating vasomotor symptoms.

Data Presentation

The following tables summarize the clinical efficacy of this compound in reducing vasomotor symptoms in postmenopausal women. While this data is from human clinical trials, it provides a crucial benchmark for preclinical studies in animal models.

Table 1: Summary of this compound (MT-8554) Phase 2 Clinical Trial Data for Vasomotor Symptoms [1][2]

ParameterPlaceboThis compound (1 mg)This compound (5 mg)This compound (10 mg)
Number of Participants54585958
Baseline VMS Frequency (per day)Not ReportedNot ReportedNot ReportedNot Reported
% Reduction in VMS Frequency (at Week 12)15%Not Reported42%Not Reported

Note: This data is from a Phase 2, randomized, double-blind, placebo-controlled study in postmenopausal women with moderate to severe VMS.[1][6]

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of menopause and vasomotor symptoms.

Animal Model Induction

Two primary models are recommended for inducing a menopausal-like state in rodents, each with its own advantages.

a) Ovariectomized (OVX) Rodent Model (Surgical Menopause)

This is the most common and rapid method for inducing estrogen deficiency, mimicking surgical menopause.[7][8]

  • Animals: Female Sprague-Dawley rats (9-12 months old) or C57BL/6 mice (3-4 months old).

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Make a small dorsal midline incision in the skin and underlying muscle layer.

    • Locate and ligate the ovarian blood vessels and the fallopian tubes.

    • Remove both ovaries.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as required.

    • Allow a recovery period of at least two weeks before initiating experiments to ensure the decline of circulating estrogen.[8]

b) 4-Vinylcyclohexene (B86511) Diepoxide (VCD) Induced Model (Gradual Menopause)

This chemical-induced model provides a more gradual onset of ovarian failure, more closely mimicking the human perimenopausal transition.[9][10]

  • Animals: Female B6C3F1 mice or Wistar rats (28 days old).[9][10]

  • Procedure:

    • Prepare a solution of 4-vinylcyclohexene diepoxide (VCD) in corn oil.

    • Administer daily intraperitoneal (i.p.) injections of VCD (160 mg/kg) for 15 consecutive days.[9][10]

    • The control group should receive vehicle (corn oil) injections.

    • Monitor the animals' estrous cycles via vaginal cytology.

    • Persistent diestrus, indicating ovarian failure, is typically observed around 58 days post-initiation of VCD treatment.[9]

This compound Administration
  • Formulation: this compound can be formulated in a suitable vehicle for oral gavage, such as 0.5% methylcellulose (B11928114) in water.

  • Dosage: Based on clinical data, a range of doses should be explored in animal models. A starting point could be doses that are allometrically scaled from the effective human dose (e.g., 5 mg). It is recommended to test a range of doses (e.g., 1, 3, and 10 mg/kg) to determine a dose-response relationship.

  • Administration Route: Oral gavage is a clinically relevant route of administration.

  • Frequency: Once daily administration is consistent with the clinical trial protocol.[4]

Measurement of Vasomotor Symptoms (Tail Skin Temperature)

In rodents, changes in tail skin temperature (TST) are a well-established surrogate for hot flashes, as the tail is a primary site for heat dissipation.[3][11][12]

  • Methodology:

    • Telemetry: For continuous and non-invasive monitoring, a telemetry device can be surgically implanted subcutaneously at the base of the tail. This method avoids stress from handling.[12]

    • Infrared Thermography: A non-invasive alternative is to use an infrared camera to measure the temperature of the tail skin. This requires the animal to be habituated to a specific measurement chamber.

    • Data Logger: A miniature data logger can be attached to the ventral surface of the tail to record temperature at set intervals.[3]

  • Experimental Procedure:

    • Acclimate the animals to the experimental setup for several days before the start of the study.

    • Record baseline TST for a defined period (e.g., 24-48 hours) before drug administration.

    • Administer this compound or vehicle to the respective groups.

    • Continuously monitor TST for the duration of the treatment period.

    • Data analysis should focus on the frequency and amplitude of TST elevations, as well as the average TST over time. An elevation in TST in ovariectomized rats is a key indicator of VMS-like symptoms.[13]

Hormone Level Analysis

To confirm the menopausal state of the animal models, plasma hormone levels should be assessed.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study.

  • Analysis: Use commercially available ELISA kits to measure plasma concentrations of 17β-estradiol, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

  • Expected Outcomes: In both OVX and VCD-treated animals, estradiol (B170435) levels should be significantly decreased, while FSH and LH levels should be elevated compared to control animals.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in vasomotor symptoms and the experimental workflow for evaluating this compound.

G cluster_0 Hypothalamus cluster_1 Menopause cluster_2 This compound Intervention KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB (+) Releases Thermo Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes) Estrogen Estrogen Estrogen->KNDy (-) Negative Feedback NK3R NK3 Receptor NKB->NK3R (+) Binds NK3R->Thermo (+) Stimulates LowEstrogen Low Estrogen HyperactiveKNDy Hypertrophied/ Hyperactive KNDy Neurons LowEstrogen->HyperactiveKNDy Leads to IncreasedNKB Increased NKB Release HyperactiveKNDy->IncreasedNKB Results in IncreasedNKB->VMS Triggers This compound This compound (NK3R Antagonist) BlockedNK3R Blocked NK3 Receptor This compound->BlockedNK3R Blocks ReducedVMS Reduced Vasomotor Symptoms BlockedNK3R->ReducedVMS Leads to

Caption: Signaling pathway of vasomotor symptoms and this compound's mechanism.

G start Start animal_model Induce Menopausal Model (OVX or VCD) start->animal_model baseline Baseline Tail Skin Temperature (TST) Measurement animal_model->baseline hormone_analysis Hormone Level Analysis (Estradiol, FSH, LH) animal_model->hormone_analysis treatment Administer this compound or Vehicle (Daily) baseline->treatment tst_monitoring Continuous TST Monitoring treatment->tst_monitoring data_analysis Analyze TST Data (Frequency & Amplitude) tst_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in animal models.

The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound for the treatment of vasomotor symptoms. By utilizing established animal models and precise measurement techniques, researchers can effectively assess the efficacy and further elucidate the mechanism of action of this promising non-hormonal therapeutic agent. The translation of findings from these animal studies will be critical in supporting the clinical development of this compound and similar compounds for women suffering from menopausal vasomotor symptoms.

References

Troubleshooting & Optimization

Elismetrep off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elismetrep. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects of this compound in neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Its primary therapeutic goal is to modulate pathways involved in neuronal plasticity and survival by inhibiting the kinase activity of GSK-3β.

Q2: We are observing unexpected levels of apoptosis in our neuronal cultures treated with this compound, even at concentrations that should be specific for GSK-3β. Why might this be happening?

A2: While this compound is highly selective for GSK-3β, it has been shown to have off-target activity on other kinases at higher concentrations, notably Cyclin-dependent kinase 5 (CDK5) and Mitogen-activated protein kinase (MAPK). Inhibition of these kinases can disrupt critical neuronal survival pathways, leading to apoptosis. We recommend performing a dose-response curve to determine the optimal concentration for your cell type and verifying the phosphorylation status of off-target proteins.

Q3: Our neurite outgrowth assays show inconsistent results. Sometimes we see enhanced outgrowth as expected, but other times it's inhibited. What could be the cause?

A3: This variability often points to off-target effects overwhelming the intended on-target effect. The intended inhibition of GSK-3β typically promotes neurite outgrowth. However, off-target inhibition of MAPK pathways (e.g., ERK1/2) can impair the cytoskeletal dynamics necessary for neurite extension. The net effect can depend on the specific neuronal cell type, culture conditions, and the precise concentration of this compound used. See the troubleshooting guide below for mitigating this issue.

Q4: How can I confirm that the effects I'm seeing are due to off-target activity?

A4: The most direct method is to perform a kinase profiling assay to assess this compound's activity against a panel of kinases. Alternatively, you can use Western blotting to probe the phosphorylation status of known substrates of suspected off-target kinases (e.g., p-MEK1/2 for the MAPK pathway, p-p35 for CDK5 activity). A rescue experiment using a constitutively active form of the suspected off-target kinase can also help confirm the mechanism.

Kinase Selectivity Profile

The following table summarizes the inhibitory concentrations of this compound against its primary target and key off-target kinases identified in neuronal cells.

Kinase TargetIC50 (nM)Description
GSK-3β (On-Target) 15 nM Primary therapeutic target.
CDK5/p25250 nMOff-target. Involved in synaptic plasticity and neuronal migration.
ERK2 (MAPK1)800 nMOff-target. A key component of the MAPK/ERK pathway regulating cell survival and differentiation.
p38α (MAPK14)1.2 µMOff-target. Involved in cellular responses to stress and inflammation.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Apoptosis

Symptoms: Increased caspase-3 activation, positive TUNEL staining, or decreased cell viability (MTT assay) at concentrations intended to be selective for GSK-3β.

Possible Cause: Off-target inhibition of pro-survival pathways (e.g., CDK5, MAPK/ERK).

Troubleshooting Workflow:

G start Start: Unexpected Apoptosis Observed step1 Step 1: Verify this compound Concentration and Culture Conditions start->step1 step2 Step 2: Perform Dose-Response Curve (e.g., 1 nM to 5 µM) step1->step2 step3 Step 3: Analyze Apoptosis Markers (Caspase-3, TUNEL) vs. Concentration step2->step3 step4 Step 4: Assess Off-Target Pathway Activity (Western Blot for p-ERK, p-p35) step3->step4 step5 Step 5: Compare IC50 for Apoptosis with Off-Target IC50 Values step4->step5 decision Is Apoptosis IC50 closer to Off-Target IC50? step5->decision conclusion1 Conclusion: Off-target effect is likely. Lower concentration or use a more selective GSK-3β inhibitor. decision->conclusion1 Yes conclusion2 Conclusion: Effect is likely on-target or cell-type specific. Investigate GSK-3β downstream pathways. decision->conclusion2 No

Caption: Workflow for troubleshooting unexpected apoptosis.

Issue 2: Altered Neurite Outgrowth

Symptoms: Inhibition or inconsistent effects on neurite length and branching.

Possible Cause: Competing effects of on-target GSK-3β inhibition (pro-outgrowth) and off-target MAPK/ERK inhibition (anti-outgrowth).

Troubleshooting Steps:

  • Concentration Optimization: Lower the this compound concentration to a range where it is highly selective for GSK-3β (e.g., 10-30 nM).

  • Pathway Analysis: Perform Western blots to simultaneously measure the phosphorylation of GSK-3β substrate (p-Tau Ser396) and an ERK substrate (p-RSK) across a range of this compound concentrations.

  • Time-Course Experiment: Analyze neurite outgrowth at multiple time points (e.g., 24, 48, 72 hours), as the kinetics of on-target and off-target effects may differ.

Signaling Pathway Overview

The diagram below illustrates the intended on-target pathway of this compound and its potential off-target interactions within neuronal cells.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways GSK3B GSK-3β Tau Tau GSK3B->Tau phosphorylates Microtubule Microtubule Stability & Neurite Outgrowth Tau->Microtubule inhibits CDK5 CDK5/p25 Survival Neuronal Survival CDK5->Survival MAPK MAPK/ERK Differentiation Differentiation & Growth MAPK->Differentiation This compound This compound This compound->GSK3B High Potency This compound->CDK5 Lower Potency This compound->MAPK Lower Potency

Caption: this compound on-target (GSK-3β) and off-target (CDK5, MAPK) pathways.

Key Experimental Protocols

Protocol 1: Western Blot for Kinase Pathway Activation

Objective: To determine the phosphorylation status of on-target and off-target kinase substrates in this compound-treated neuronal cells.

Methodology:

  • Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere and differentiate as required. Treat cells with a concentration range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for the desired duration (e.g., 2 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-p-ERK1/2, anti-ERK1/2, anti-β-Actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Protocol 2: Immunocytochemistry for Neurite Outgrowth

Objective: To visualize and quantify changes in neurite morphology following this compound treatment.

Methodology:

  • Cell Plating: Plate neuronal cells on poly-D-lysine coated coverslips in a 24-well plate.

  • Treatment: Treat cells with the desired concentrations of this compound.

  • Fixation and Permeabilization: After the treatment period (e.g., 72 hours), fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 1% BSA in PBST. Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin) overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips onto slides and image using a fluorescence microscope.

  • Analysis: Use an automated software (e.g., NeuronJ plugin for ImageJ) to trace and measure the length of the longest neurite and the number of branches per cell for at least 50 cells per condition.

Troubleshooting Elismetrep patch-clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elismetrep patch-clamp experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during electrophysiological recordings involving this compound.

General Troubleshooting Workflow

This workflow provides a systematic approach to identifying and resolving common issues in patch-clamp experiments.

G cluster_prep Preparation cluster_patching Patching & Recording cluster_troubleshooting Troubleshooting Prep Start: Experimental Preparation Solutions Prepare Solutions (Internal/External) Prep->Solutions Pipette Pull & Polish Pipette Solutions->Pipette Cell Check Cell Health Pipette->Cell Approach Approach Cell with Positive Pressure Cell->Approach Seal Attempt Gigaseal Formation Approach->Seal BreakIn Break into Whole-Cell Seal->BreakIn NoSeal No Gigaseal? Seal->NoSeal No Record Stable Recording? BreakIn->Record HighRs High Series Resistance? BreakIn->HighRs Yes Noise High Noise? Record->Noise No Unstable Unstable Recording? Record->Unstable No End Experiment Complete Record->End Yes FixNoise Check Grounding & Shielding Noise->FixNoise Yes FixSeal Optimize Pipette & Pressure NoSeal->FixSeal Yes FixStability Check for Leaks & Cell Health Unstable->FixStability Yes FixRs Apply Gentle Suction / Re-rupture HighRs->FixRs Yes FixNoise->Record FixSeal->Approach FixStability->BreakIn FixRs->BreakIn

Caption: General workflow for troubleshooting patch-clamp experiments.

Frequently Asked Questions (FAQs)

Section 1: Gigaseal Formation

Q1: I'm having difficulty forming a gigaohm seal. What are the common causes and solutions?

A1: Difficulty in forming a gigaseal is a frequent issue.[1] Key factors include cell health, pipette preparation, and the cleanliness of your solutions.[2]

  • Cell Health: Unhealthy or dying cells are notoriously difficult to seal.[3][4] Ensure your cell culture or slice preparation is optimal. For slice preparations, allow tissue to recover for at least 30-60 minutes before attempting to patch.[5]

  • Pipette Preparation: The pipette tip is critical. Fire-polishing the tip can create a smoother surface, which facilitates a better seal.[3][6] Pipette resistance should typically be in the 3-7 MΩ range for whole-cell recordings.[4][7]

  • Positive Pressure: Apply constant, gentle positive pressure as you approach the cell.[2] This keeps the pipette tip clean from debris.[8] You should see a small "dimple" on the cell surface just before releasing the pressure.[9][10]

  • Solutions: Ensure all solutions (internal and external) are filtered (0.22 µm filter) and free of precipitates.[8][11] The osmolarity of the internal solution should ideally be 10-20 mOsm lower than the external solution to aid in seal formation.[6][9][12]

  • Pressure System: Check your tubing and pipette holder for leaks. A simple test is to submerge the holder with a fire-polished (closed) pipette in water and apply positive pressure; bubbles indicate a leak.[3]

Q2: My seal resistance gets to a few hundred MΩ but won't progress to a GΩ seal. What should I do?

A2: This is a common frustration. Here are a few things to try:

  • Gentle Suction: Immediately after releasing positive pressure, apply very gentle negative pressure (sipping, not drinking through a straw).[3][10] Sometimes, simply holding the negative pressure for a few seconds is enough for the seal to form.

  • Voltage Holding: Setting the holding potential to -60 or -70 mV can help facilitate seal formation.[4]

  • Patience: After applying gentle suction, be patient. The seal can sometimes take a minute or two to fully form. Avoid applying excessive negative pressure, which can rupture the cell or pull it into the pipette.[10]

  • This compound Effects: Some compounds can alter membrane properties. If this compound is suspected to fluidize the membrane, consider cooling the preparation slightly (e.g., from 37°C to 32-34°C) to potentially improve seal stability.[13]

ParameterRecommended RangePotential Issue if Outside Range
Pipette Resistance 3 - 7 MΩ<3 MΩ: Hard to seal; >8 MΩ: Hard to break-in, higher noise.[4][6]
Internal Solution Osmolarity 280 - 295 mOsmToo high/low can compromise cell health and seal formation.[9][12]
External Solution Osmolarity 300 - 310 mOsmShould be ~10-20 mOsm higher than internal solution.[9][12]
Seal Resistance > 1 GΩ<1 GΩ leads to noisy recordings and inaccurate measurements.[7][14]
Section 2: Noise Reduction

Q1: My baseline recording is very noisy (e.g., >10 pA). How can I reduce the noise?

A1: Noise can originate from multiple sources, primarily electrical and mechanical. A systematic approach is best for identifying the source.

  • Grounding: This is the most common cause of electrical noise, especially 50/60 Hz hum.[15] Ensure all equipment is connected to a single, common ground point to avoid ground loops.[15][16] Check that your headstage, microscope, and perfusion system are all properly grounded.[17]

  • Shielding: A Faraday cage is essential. Ensure it is properly closed and grounded.[8] You can wrap cables entering the cage with grounded aluminum foil.[18]

  • Perfusion System: Air bubbles or fluctuations in the perfusion flow can introduce noise. Ensure a smooth, continuous flow. Sometimes, turning off the perfusion can help identify it as the noise source.[5]

  • Pipette and Holder: A dirty or improperly cleaned pipette holder can be a noise source.[16] Ensure the silver wire is properly chlorided.[4][5] The depth of the pipette in the bath solution should be minimal to reduce capacitance.[8]

  • Filtering: While not a fix for the source of the noise, ensure your amplifier's filter settings are appropriate for your signal of interest. For example, for mEPSCs, a Bessel filter of 2.2 kHz might be suitable, whereas a 10 kHz filter could introduce more noise.[19]

G Start High Noise Detected Q_Freq Is it 50/60 Hz Hum? Start->Q_Freq A_Ground Check Grounding - Single point ground - No ground loops - Check all equipment Q_Freq->A_Ground Yes Q_Intermittent Is it Intermittent/Spiky? Q_Freq->Q_Intermittent No A_Shield Improve Shielding - Close Faraday cage - Shield cables A_Ground->A_Shield A_Vibration Check for Vibration - Air table floating? - Secure cables Q_Intermittent->A_Vibration Yes Q_HighFreq Is it High-Frequency Hiss? Q_Intermittent->Q_HighFreq No A_Perfusion Check Perfusion - Bubbles in line? - Stable flow rate? A_Vibration->A_Perfusion A_Seal Poor Seal Resistance? - Aim for >1 GΩ Q_HighFreq->A_Seal Yes A_Holder Clean Pipette Holder - Re-chloride wire A_Seal->A_Holder

Caption: Decision tree for diagnosing sources of electrical noise.

Section 3: Recording Stability & Quality

Q1: I've successfully broken into the cell, but my access resistance (Rs) is very high (>25 MΩ). What can I do?

A1: High series resistance (Rs) will filter your signal and introduce voltage-clamp errors, so it needs to be managed.[20][21]

  • Gentle Suction: After break-in, you can apply short, gentle suction pulses to further rupture the membrane patch.[4][7]

  • Zap Function: If available on your amplifier, a brief "zap" can help lower the access resistance by electroporating the membrane patch.[4]

  • Pipette Size: A very high-resistance pipette (>8 MΩ) can lead to high Rs. Consider using a slightly larger-tipped pipette.[4]

  • Compensation: Most amplifiers have circuitry to compensate for Rs, typically up to 80-90%.[20] Proper compensation is crucial for accurate voltage-clamp experiments.[22][23] However, be aware that overcompensation can lead to oscillations.[24]

Q2: My recording is unstable, and I lose the cell after a few minutes. Why is this happening?

A2: Recording instability can be due to poor cell health, dialysis of intracellular components, or mechanical drift.

  • Cell Health & Dialysis: The cell's contents are slowly replaced by your internal solution, which can alter cell function over time.[25] This is particularly true if essential components are missing from your internal solution (e.g., ATP, GTP).[12] Ensure your internal solution is fresh and properly constituted.

  • Mechanical Stability: Check for any drift in your micromanipulator or microscope stage.[4] Ensure the coverslip is securely held in the recording chamber.

  • This compound Toxicity: If this issue is more pronounced with this compound application, consider potential cytotoxicity. You may need to reduce the concentration or the duration of application.

  • Temperature: High recording temperatures (e.g., 37°C) can sometimes decrease cell viability over long recordings. Lowering the temperature to around 32-34°C may improve stability.[13]

Q3: How do I properly compensate for pipette and whole-cell capacitance?

A3: Capacitance compensation is essential to accurately measure membrane currents without artifacts from charging the pipette and cell membrane.[26][27]

  • Pipette Capacitance (C-fast): Before touching the cell, in voltage-clamp mode, apply a test pulse. You will see a sharp transient current. Adjust the "C-fast" or "pipette capacitance" compensation on your amplifier to nullify this transient, making the current trace flat.[24][28]

  • Whole-Cell Capacitance (C-slow): After breaking into the cell, a second, slower capacitive transient will appear, representing the charging of the cell membrane. Adjust the "C-slow" or "whole-cell capacitance" and "series resistance" compensation iteratively until this transient is also minimized.[28]

ParameterTypical ValueImportance
Series Resistance (Rs) < 25 MΩHigh Rs causes voltage errors and filters fast signals.[7][21]
Membrane Resistance (Rm) > 100 MΩ (cell-dependent)Low Rm indicates a "leaky" or unhealthy cell.
Membrane Capacitance (Cm) 5 - 100 pF (cell-dependent)Proportional to cell surface area.[26]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol

This protocol outlines the key steps for establishing a whole-cell recording.

  • Preparation:

    • Prepare and filter artificial cerebrospinal fluid (aCSF) or other external solution. Ensure pH and osmolarity are correct (e.g., pH 7.4, 300-310 mOsm).[12][29]

    • Prepare and filter the internal pipette solution. Ensure pH and osmolarity are correct (e.g., pH 7.2-7.3, 280-290 mOsm).[12] Store on ice and add ATP/GTP just before use.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[7]

    • Mount the pipette in the holder and apply positive pressure.

  • Establishing a Recording:

    • Navigate the pipette into the bath. Zero the pipette offset potential.[28]

    • Measure pipette resistance with a test pulse.

    • Compensate for fast pipette capacitance.[28]

    • Slowly approach a healthy-looking cell under visual control, maintaining positive pressure.

    • When the pipette tip causes a slight dimple on the cell membrane, release the positive pressure.

    • Apply gentle, continuous negative pressure to form a gigaseal (>1 GΩ). Holding the membrane potential at -70 mV can facilitate this process.[4]

    • Once a stable gigaseal is formed, apply short, sharp pulses of negative pressure (or a zap) to rupture the membrane and achieve the whole-cell configuration.[4][16]

  • Recording:

    • Switch to "Cell" mode and compensate for whole-cell capacitance and series resistance.[28]

    • Allow the cell to stabilize for 3-5 minutes for the internal solution to equilibrate with the cytoplasm before beginning data acquisition.[30]

    • Monitor Rs, Rm, and holding current throughout the experiment. Discard the recording if Rs changes by more than 20%.[30]

    • Proceed with your experimental protocol (e.g., voltage-clamp steps, current-clamp recordings, application of this compound).

References

Cell viability assay with high concentrations of Elismetrep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elismetrep. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in cell viability assays, with a focus on experiments involving high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Fictional Growth Factor Receptor (FGFR) tyrosine kinase. It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. In FGFR-dependent cell lines, this inhibition leads to a decrease in cell proliferation and the induction of apoptosis.

Q2: What is the recommended solvent for this compound and what is its stability?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be serially diluted in a complete culture medium. It is critical to ensure the final DMSO concentration in the culture wells remains non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[1]

Q3: Which cell viability assay is recommended for use with this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing the cytotoxic effects of this compound.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][5] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[2][3] However, researchers should be aware of potential compound interference and validate their results with an alternative method, such as a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels, especially when unexpected results are observed.

Q4: What is a typical IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the cell line being tested and its level of FGFR dependency. In sensitive cancer cell lines with FGFR amplification or activating mutations, IC50 values are typically in the low nanomolar range. In contrast, cell lines without FGFR pathway activation may exhibit IC50 values in the micromolar range. It is essential to perform a dose-response experiment to determine the IC50 in your specific cell model.[1]

Data Presentation

Table 1: Hypothetical IC50 Values and Recommended Concentration Ranges for this compound

Cell LineCancer TypeFGFR StatusThis compound IC50 (72h)Recommended Assay Concentration Range
SNU-16Gastric CancerFGFR2 Amplified15 nM0.1 nM - 1 µM
NCI-H716Colorectal CancerFGFR2 Fusion25 nM0.1 nM - 1 µM
RT-112Bladder CancerFGFR3 Mutant50 nM1 nM - 5 µM
A549Lung CancerFGFR Wild-Type> 10 µM100 nM - 100 µM
MCF-7Breast CancerFGFR Wild-Type> 20 µM100 nM - 100 µM

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability after treatment with this compound using the MTT assay.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[2][5]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4][6]

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or controls.

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][6]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[4]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2][4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]

    • The absorbance intensity is directly proportional to the number of viable cells.

Mandatory Visualizations

Elismetrep_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits (ATP-competitive) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate B Allow Cells to Attach Overnight A->B C Add Serial Dilutions of this compound B->C D Incubate for Desired Period (e.g., 72h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for an MTT-based cell viability assay.

Troubleshooting_Workflow Start Unexpected Viability Result Q1 Is viability unexpectedly high at high concentrations? Start->Q1 A1_Yes Potential Assay Interference or Compound Precipitation Q1->A1_Yes Yes Q2 Is there high variability between replicates? Q1->Q2 No Sol1 Run cell-free control with This compound + MTT reagent. Check for precipitates under microscope. A1_Yes->Sol1 A2_Yes Inconsistent Seeding or Pipetting Error Q2->A2_Yes Yes Q3 Is viability much lower than expected across all doses? Q2->Q3 No Sol2 Ensure homogenous cell suspension. Calibrate pipettes. Avoid edge effects. A2_Yes->Sol2 A3_Yes Solvent Toxicity or Cell Health Issue Q3->A3_Yes Yes End Consult Further Technical Support Q3->End No Sol3 Check final DMSO concentration. Ensure cells are healthy and low passage. A3_Yes->Sol3

Caption: Troubleshooting logic for cell viability assays.

Troubleshooting Guide

Q: My cell viability is unexpectedly high, or even increases, at the highest concentrations of this compound. What could be the cause?

A: This paradoxical effect can arise from several factors:

  • Compound Precipitation: At very high concentrations, this compound may exceed its solubility limit in the culture medium and precipitate. These precipitates can scatter light, leading to artificially high absorbance readings. Solution: Visually inspect the wells under a microscope for any signs of precipitation before adding the MTT reagent. If observed, lower the maximum concentration used.

  • Assay Interference: The chemical structure of this compound might directly react with the MTT reagent, reducing it to formazan in a cell-independent manner. This leads to a false-positive signal.[7] Solution: Set up a cell-free control plate containing only medium, the MTT reagent, and the same concentrations of this compound used in your experiment. Any color change in these wells indicates direct assay interference.

  • Metabolic Shift: In some cases, sub-lethal doses of a compound can induce a cellular stress response that temporarily increases metabolic activity, which can be misinterpreted as higher viability by assays like MTT.[7] Solution: Complement your MTT assay with a different viability method that measures a distinct parameter, such as cell membrane integrity (e.g., LDH assay) or ATP content (e.g., CellTiter-Glo®).

Q: I am observing high variability between my replicate wells for the same concentration. What are the common causes?

A: High variability often points to technical inconsistencies in the experimental setup.

  • Uneven Cell Seeding: A non-homogenous cell suspension during plating is a primary cause of well-to-well variability.[7] Solution: Ensure the cell suspension is mixed thoroughly before and during the plating process to maintain a uniform cell density across all wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant errors.[7] Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between different concentrations.

  • Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, which can alter the effective concentration of the drug.[7] Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Q: The viability in my vehicle control (DMSO) wells is significantly lower than in the untreated wells. Why is this happening?

A: This indicates solvent toxicity. While DMSO is a common solvent, cells can be sensitive to its concentration.

  • High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line.[1] Solution: Always calculate the final DMSO concentration in your wells. It should ideally be ≤0.1% and should not exceed 0.5%. If your protocol requires a higher concentration, you must run a DMSO dose-response curve to determine the maximum tolerable concentration for your cells.

  • DMSO Quality: The quality of the DMSO can also impact cell health. Solution: Use a high-purity, sterile-filtered, cell culture-grade DMSO and store it in small, single-use aliquots to prevent water absorption and contamination.

References

Technical Support Center: Elismetrep Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the preclinical development and delivery of Elismetrep in animal models is not extensively available in the public domain. The following technical support center, including FAQs, troubleshooting guides, and protocols, is constructed based on common challenges and established methodologies in veterinary drug administration and formulation for compounds with properties similar to those often encountered in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in this compound plasma concentrations between individual animals in our study. What are the potential causes and solutions?

A1: High variability in plasma concentrations is a common challenge in animal studies. Potential causes include:

  • Formulation Issues: Poor solubility or inadequate suspension of this compound in the vehicle can lead to inconsistent dosing.

  • Physiological Factors: Differences in gastric pH, food intake, and gastrointestinal motility among animals can affect drug absorption.

  • Dosing Technique: Inconsistent administration techniques, such as improper oral gavage, can result in variable dosing.

Troubleshooting Steps:

  • Formulation Optimization: Ensure the formulation is a homogenous and stable suspension. Consider micronization of the drug substance or the use of solubility-enhancing excipients.

  • Standardize Experimental Conditions: Fast animals overnight to reduce the impact of food on absorption. Ensure consistent timing of dosing and sample collection.

  • Refine Dosing Technique: Provide thorough training on oral gavage techniques to ensure accurate and consistent administration.

Q2: The oral bioavailability of this compound in our rodent model is lower than expected. How can we improve it?

A2: Low oral bioavailability can be attributed to several factors, including poor absorption, high first-pass metabolism, or efflux transporter activity.

Strategies for Improvement:

  • Formulation Enhancement: Utilize absorption enhancers or lipid-based formulations to improve solubility and membrane permeability.

  • Route of Administration: If oral bioavailability remains low, consider alternative routes such as subcutaneous or intraperitoneal injection to bypass first-pass metabolism for initial efficacy studies.

  • Pharmacokinetic Modeling: Conduct studies to differentiate between poor absorption and high metabolism.

Troubleshooting Guides

Issue: Unexpected Animal Mortality or Adverse Events

High or unexpected mortality rates and adverse events post-administration of this compound require immediate investigation.

Troubleshooting Workflow:

start Unexpected Mortality or Adverse Events Observed check_dose Verify Dosing Calculation and Preparation start->check_dose check_formulation Assess Formulation for Contamination or Instability start->check_formulation check_animal_health Review Animal Health Records Pre-Dosing start->check_animal_health necropsy Perform Gross Necropsy and Histopathology start->necropsy dosing_error Potential Dosing Error check_dose->dosing_error formulation_issue Potential Formulation Toxicity check_formulation->formulation_issue underlying_disease Potential Underlying Health Issues check_animal_health->underlying_disease target_toxicity Potential Target-Related Toxicity necropsy->target_toxicity

Caption: Troubleshooting workflow for adverse events.

Issue: Inconsistent Results in Efficacy Studies

Variability in efficacy outcomes can undermine the interpretation of your study.

Troubleshooting Workflow:

start Inconsistent Efficacy Results check_pk Correlate Efficacy with Pharmacokinetic Data start->check_pk check_pd Verify Target Engagement with Pharmacodynamic Markers start->check_pd check_model Assess Animal Model Consistency start->check_model pk_variability High PK Variability check_pk->pk_variability pd_issue Lack of Target Engagement check_pd->pd_issue model_issue Animal Model Variability check_model->model_issue acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting dosing Oral Dosing fasting->dosing sampling Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis This compound This compound receptor Receptor Tyrosine Kinase This compound->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Unexpected results with Elismetrep in pain assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elismetrep. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical pain assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a sensor for cold temperatures and cooling agents like menthol. By blocking TRPM8, this compound is hypothesized to reduce hypersensitivity to cold and mechanical stimuli in pathological pain states.

Q2: In which preclinical pain models is this compound expected to be most effective?

A2: Given its mechanism as a TRPM8 antagonist, this compound is expected to show the most significant analgesic effects in models of neuropathic and inflammatory pain where cold allodynia and mechanical hyperalgesia are prominent symptoms. This includes models such as Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Complete Freund's Adjuvant (CFA)-induced inflammation.

Q3: Are there any known off-target effects of this compound that could influence experimental outcomes?

A3: this compound has been designed for high selectivity for TRPM8. However, at concentrations significantly exceeding the recommended working range, the potential for interaction with other TRP channels or ion channels cannot be entirely ruled out. It is crucial to perform dose-response studies to establish the optimal therapeutic window for your specific model.

Q4: How should this compound be prepared and administered for in vivo studies?

A4: For in vivo administration, this compound should be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution should be prepared fresh daily and administered via intraperitoneal (i.p.) injection. The recommended dose range for initial studies is 1-30 mg/kg.

Troubleshooting Unexpected Results in Pain Assays

Issue 1: Lack of Efficacy in the Von Frey Test for Mechanical Allodynia

You are not observing a significant increase in the paw withdrawal threshold in your neuropathic pain model (e.g., CCI) after this compound administration.

Possible Causes and Solutions:

  • Suboptimal Dose: The dose of this compound may be too low to achieve sufficient target engagement.

    • Solution: Perform a dose-response study to determine the optimal analgesic dose in your model.

  • Timing of Administration and Testing: The peak plasma concentration of this compound may not align with the timing of your behavioral testing.

    • Solution: Conduct a time-course experiment to identify the window of maximum efficacy. Test at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Model-Specific TRPM8 Expression: The role of TRPM8 in mechanical hypersensitivity can vary between different pain models.

    • Solution: Confirm the expression of TRPM8 in the dorsal root ganglia (DRG) neurons innervating the affected limb in your specific model using techniques like immunohistochemistry or qPCR.

  • Variability in Von Frey Testing: The von Frey test is known for its inherent variability.[1][2]

    • Solution: Ensure consistent application of filaments to the same plantar surface area and allow for adequate animal acclimatization to the testing environment.[3] Consider using an electronic von Frey device for more objective measurements.[4]

Hypothetical Data: Dose-Response of this compound in a CCI Model (Von Frey Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle-1.2 ± 0.2
This compound31.5 ± 0.3
This compound103.8 ± 0.5
This compound304.1 ± 0.6
p < 0.05 compared to Vehicle
Issue 2: Inconsistent or Paradoxical Results in Thermal Hyperalgesia Assays (Hargreaves Test)

You observe either no effect or a slight worsening of heat hyperalgesia after this compound administration in an inflammatory pain model (e.g., CFA).

Possible Causes and Solutions:

  • Primary Mechanism of Action: this compound, as a TRPM8 antagonist, is not expected to directly impact heat sensation, which is primarily mediated by other channels like TRPV1.[5][6] A lack of effect on thermal hyperalgesia is a plausible outcome.[7]

    • Solution: Focus on endpoints more relevant to TRPM8 modulation, such as cold allodynia (e.g., cold plate test) and mechanical allodynia.

  • Complex Pain Signaling: In some inflammatory states, the interplay between different TRP channels can be complex. Inhibition of one channel might lead to compensatory changes in others.

    • Solution: Consider co-administering this compound with an antagonist for a channel involved in heat sensation (e.g., a TRPV1 antagonist) to investigate potential synergistic effects.

  • Animal Stress: Improper handling can induce stress, which may alter pain perception and behavioral responses.

    • Solution: Ensure animals are well-habituated to the testing apparatus and handled gently to minimize stress.

Hypothetical Data: Effect of this compound on Thermal and Cold Sensitivity in a CFA Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) - Hargreaves Test (Mean ± SEM)Paw Withdrawal Latency (s) - Cold Plate Test (Mean ± SEM)
Vehicle-6.5 ± 0.88.2 ± 1.1
This compound107.1 ± 0.915.4 ± 2.3
Positive Control (TRPV1 Antagonist)1014.2 ± 1.58.5 ± 1.3
p < 0.05 compared to Vehicle

Visualizing Experimental Concepts

Elismetrep_Mechanism_of_Action cluster_neuron Nociceptive Neuron TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal Initiates Cold_Stimulus Cold Stimulus / Menthol Cold_Stimulus->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks

Caption: this compound's mechanism of action as a TRPM8 antagonist.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No Efficacy) Check_Dose Verify Dose and Formulation Start->Check_Dose Check_Timing Review Administration and Testing Time Course Check_Dose->Check_Timing Dose Correct Dose_Response Action: Perform Dose-Response Study Check_Dose->Dose_Response Dose Incorrect Check_Assay Evaluate Assay Protocol and Animal Handling Check_Timing->Check_Assay Timing Optimized Time_Course Action: Conduct Time-Course Experiment Check_Timing->Time_Course Timing Suboptimal Check_Mechanism Consider Relevance of TRPM8 to Pain Model Check_Assay->Check_Mechanism Assay Validated Refine_Protocol Action: Refine Assay Protocol Check_Assay->Refine_Protocol Protocol Issue Redesign Action: Re-evaluate Model or Endpoint Check_Mechanism->Redesign Mechanism Mismatch Resolution Problem Resolved Redesign->Resolution Dose_Response->Resolution Time_Course->Resolution Refine_Protocol->Resolution

Caption: A logical workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Von Frey Test for Mechanical Allodynia
  • Animal Acclimatization: Place mice in individual transparent Plexiglas chambers on a raised mesh floor for at least 60 minutes before testing to allow for habituation.

  • Filament Application: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range (e.g., 0.6 g) and apply with enough force to cause a slight bend.

  • Response Criteria: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination (Up-Down Method):

    • If a positive response is observed, use the next finer filament.

    • If no response is observed, use the next thicker filament.

    • Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).[8]

  • Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal. Data are typically presented as the mean ± SEM for each treatment group.

Protocol 2: Hargreaves Test for Thermal Hyperalgesia
  • Apparatus: Use a plantar test apparatus (e.g., Ugo Basile) consisting of a glass floor and a movable radiant heat source.

  • Animal Acclimatization: Place animals in the chambers on the glass floor and allow them to acclimate for at least 30 minutes.

  • Heat Application: Position the radiant heat source under the plantar surface of the hind paw and activate the stimulus. A timer will automatically start.

  • Response Measurement: The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded in seconds. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Data Analysis: The paw withdrawal latency in seconds is recorded. A decrease in latency compared to baseline or a vehicle-treated group indicates thermal hyperalgesia.[7] Data are presented as the mean ± SEM.

References

Elismetrep stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for researchers, scientists, and drug development professionals. Specific stability data for Elismetrep at room temperature is not publicly available at this time. The information provided is based on best practices for handling investigational small molecule drugs. Always refer to the manufacturer's or supplier's specific storage and handling recommendations for your particular batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For research purposes, solid this compound may be stored at room temperature in the continental United States; however, storage conditions may vary elsewhere.[1] For stock solutions, it is recommended to aliquot and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[1] As an investigational drug, it is crucial to adhere to the storage conditions specified by the sponsor of the clinical trial or the supplier of the compound.[2][3][4]

Q2: Is there any quantitative data on the stability of this compound at room temperature?

Currently, there is no publicly available quantitative data detailing the stability of this compound, such as degradation rates or impurity profiles, when stored at room temperature for extended periods. Stability testing is a critical part of the drug development process to ensure the safety and efficacy of clinical trial materials.[5][6]

Q3: What are the potential degradation pathways for this compound?

The specific degradation pathways for this compound have not been publicly disclosed. This compound is a small molecule with the chemical formula C27H21F3N2O5S.[7][8] Small molecule drugs can be susceptible to degradation through various mechanisms such as hydrolysis, oxidation, and photolysis, depending on their chemical structure and environmental factors.[9] To understand the potential degradation of a new compound like this compound, forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are typically performed.[9]

Q4: How should I handle this compound in the laboratory to minimize degradation?

To minimize potential degradation, researchers should handle this compound according to best practices for investigational new drugs:

  • Secure Storage: Store the compound in a secure, access-controlled location.[3][10]

  • Controlled Environment: Store under the recommended environmental conditions, with regular temperature monitoring.[3]

  • Proper Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date prepared, and expiration date, if known.[11]

  • Minimize Exposure: Protect the compound from light and moisture, especially when in solution.

  • Use Fresh Solutions: For critical experiments, it is advisable to use freshly prepared solutions.

Troubleshooting Guide

Issue Encountered Potential Cause Related to Stability Recommended Action
Inconsistent or unexpected experimental results The compound may have degraded due to improper storage or handling, leading to a lower effective concentration or the presence of active degradants.- Prepare a fresh stock solution from solid material.- Re-evaluate your storage and handling procedures.- Perform a simple stability check of your current solution (see Experimental Protocols).
Precipitate observed in a stored solution The compound may have limited solubility or may be degrading into less soluble products at the storage temperature.- Gently warm the solution to see if the precipitate redissolves.- If it does not redissolve, it may be a degradation product. The solution should be discarded.- Consider preparing smaller aliquots for single use to avoid prolonged storage of solutions.
Change in color or appearance of the solid compound or solution This can be a visual indicator of chemical degradation.- Do not use the compound if a change in appearance is observed.- Contact the supplier or manufacturer for guidance.- If you have access to analytical instrumentation, you can analyze the sample for impurities.

Experimental Protocols

Protocol: Preliminary Room Temperature Stability Assessment of an Investigational Compound Solution

This protocol outlines a general method for researchers to perform a preliminary assessment of a compound's stability in solution at room temperature.

1. Materials:

  • Investigational compound (e.g., this compound)
  • Appropriate solvent (e.g., DMSO, ethanol)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • UV detector
  • Mobile phase (to be optimized based on the compound's properties)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. This will serve as the baseline.
  • Room Temperature Storage: Store the remaining stock solution in a sealed, light-protected container at a controlled room temperature (e.g., 25°C).
  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), take an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
  • Data Analysis:
  • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.
  • Observe the chromatograms for the appearance of new peaks, which may indicate degradation products.

3. Data Interpretation:

  • A significant decrease in the main peak area or the appearance of new peaks suggests instability under the tested conditions.
  • This preliminary assessment can help determine if the compound is suitable for short-term storage at room temperature in your experimental solvent.

Data Presentation

As no specific quantitative data for this compound is available, the following table summarizes general conditions for stability testing of investigational small molecule drugs, as recommended by regulatory guidelines.[12]

Storage Condition Temperature Relative Humidity Purpose Typical Duration
Long-Term 25°C ± 2°C60% RH ± 5% RHTo simulate real-time storage conditions.Ongoing throughout the clinical trial
Accelerated 40°C ± 2°C75% RH ± 5% RHTo predict the shelf-life and identify potential degradation products more quickly.6 months
Intermediate 30°C ± 2°C65% RH ± 5% RHUsed if significant changes are observed under accelerated conditions.12 months

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution t0_analysis T=0 HPLC Analysis prep_solution->t0_analysis Baseline storage Store at Room Temp t0_analysis->storage timepoint_analysis Time-Point HPLC Analysis storage->timepoint_analysis At Intervals data_analysis Analyze Data timepoint_analysis->data_analysis stable Compound is Stable data_analysis->stable No Significant Change unstable Compound is Unstable data_analysis->unstable Degradation Observed

Caption: Workflow for assessing compound stability at room temperature.

Troubleshooting_Guide start Inconsistent Experimental Results check_stability Is the compound solution fresh? start->check_stability prepare_fresh Prepare fresh solution and repeat experiment check_stability->prepare_fresh No check_storage Review storage and handling procedures check_stability->check_storage Yes other_factors Investigate other experimental variables prepare_fresh->other_factors perform_stability Perform preliminary stability check (see protocol) check_storage->perform_stability perform_stability->other_factors

Caption: Troubleshooting guide for stability-related experimental issues.

References

Validation & Comparative

A Comparative Guide to Elismetrep and Eletriptan for Migraine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of elismetrep and eletriptan (B1671169), two molecules investigated for the acute treatment of migraine. While eletriptan is a well-established therapeutic agent, this compound is an investigational drug with a novel mechanism of action. This document summarizes the available data on their pharmacology, pharmacokinetics, and clinical evaluation to support research and development activities in the field of migraine therapeutics.

Introduction

Migraine is a debilitating neurological disorder characterized by recurrent episodes of severe headache, often accompanied by nausea, photophobia, and phonophobia. The therapeutic landscape has been dominated by the triptan class of drugs, which are serotonin (B10506) 5-HT1B/1D receptor agonists. Eletriptan is a prominent member of this class. However, the search for novel mechanisms of action continues, and this compound, a transient receptor potential melastatin 8 (TRPM8) antagonist, represents a new approach to migraine treatment.

Mechanism of Action

The fundamental difference between this compound and eletriptan lies in their molecular targets and proposed mechanisms of action.

This compound: this compound is an antagonist of the TRPM8 receptor, also known as the cold and menthol (B31143) receptor.[1] The TRPM8 channel is a non-selective cation channel that is expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol. The rationale for using a TRPM8 antagonist in migraine treatment is based on the role of this receptor in pain signaling pathways. By blocking the TRPM8 receptor, this compound is hypothesized to modulate the activity of trigeminal sensory neurons involved in the generation of migraine pain.

Eletriptan: Eletriptan is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to three primary actions:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.

  • Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A.

  • Inhibition of Nociceptive Neurotransmission: Eletriptan is thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[2]

Mechanism_of_Action Figure 1: Comparative Signaling Pathways cluster_this compound This compound (TRPM8 Antagonist) cluster_Eletriptan Eletriptan (5-HT1B/1D Agonist) This compound This compound TRPM8 TRPM8 Receptor on Sensory Neuron This compound->TRPM8 Blocks PainSignal_E Inhibition of Pain Signal Transduction TRPM8->PainSignal_E Prevents activation Eletriptan Eletriptan HT1B 5-HT1B Receptor (Blood Vessel) Eletriptan->HT1B Activates HT1D 5-HT1D Receptor (Trigeminal Nerve) Eletriptan->HT1D Activates Vasoconstriction Cranial Vasoconstriction HT1B->Vasoconstriction InhibitNeuropeptide Inhibition of Neuropeptide Release HT1D->InhibitNeuropeptide Elismetrep_Trial_Workflow Figure 2: this compound Phase IIb Trial Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind) Screening->Randomization Dose1 This compound Dose 1 Randomization->Dose1 Dose2 This compound Dose 2 Randomization->Dose2 Dose3 This compound Dose 3 Randomization->Dose3 Dose4 This compound Dose 4 Randomization->Dose4 Placebo Placebo Randomization->Placebo Treatment Treatment of a Single Moderate-to-Severe Migraine Attack Dose1->Treatment Dose2->Treatment Dose3->Treatment Dose4->Treatment Placebo->Treatment PrimaryEndpoint Primary Endpoint Assessment (2 hours post-dose) - Pain Freedom - MBS Freedom Treatment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (up to 48 hours) - Sustained Pain Freedom - Pain Relief - Rescue Medication Use - Safety Monitoring PrimaryEndpoint->SecondaryEndpoints Logical_Comparison Figure 3: Logical Relationship of Comparison This compound This compound MoA_E TRPM8 Antagonist (Novel Mechanism) This compound->MoA_E Data_E Clinical Data Pending (Phase IIb Completed) This compound->Data_E Eletriptan Eletriptan MoA_T 5-HT1B/1D Agonist (Established Mechanism) Eletriptan->MoA_T Data_T Extensive Clinical Data (Efficacy & Safety Established) Eletriptan->Data_T Comparison Comparative Efficacy & Safety MoA_E->Comparison MoA_T->Comparison Data_E->Comparison Data_T->Comparison Future Future Head-to-Head Trials? Comparison->Future

References

Validating TRPM8 Target Engagement In Vivo: A Comparative Guide for Migraine Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 8 (TRPM8) channel has emerged as a promising therapeutic target for the treatment of migraine. As a key sensor of cold and a modulator of pain pathways, its inhibition offers a novel mechanism of action for migraine relief. Elismetrep, a potent and selective TRPM8 antagonist currently in Phase IIb clinical trials, represents a leading candidate in this class.[1][2] This guide provides a comparative overview of methodologies to validate TRPM8 target engagement in vivo, summarizing available data for alternative compounds and presenting detailed experimental protocols to aid in the preclinical assessment of novel TRPM8 antagonists.

Comparative Analysis of In Vivo Target Engagement

While specific preclinical in vivo target engagement data for this compound is not publicly available, data from other well-characterized TRPM8 antagonists, such as AMG-333 and PF-05105679, provide a benchmark for assessing target modulation in relevant animal models. These studies typically employ pharmacodynamic models that measure a physiological or behavioral response following TRPM8 activation or inhibition.

CompoundAnimal ModelEndpointEfficacy
AMG-333 RatIcilin-induced "wet-dog shakes"ED50: 1.14 mg/kg
RatCold Pressor TestED50: 1.10 mg/kg
PF-05105679 Guinea PigCold-induced bladder contractilityIC50: 103 nM (electrophysiology)
HumanCold Pressor TestEffective at reversing cold pain sensation
This compound Data not publicly availableData not publicly availableData not publicly available

TRPM8 Signaling Pathway in Migraine

TRPM8 is predominantly expressed in a subpopulation of sensory neurons within the trigeminal ganglion, which plays a crucial role in the pathophysiology of migraine.[3][4][5] Activation of TRPM8 by cold stimuli or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization. In the context of migraine, TRPM8 signaling is thought to modulate the activity of other ion channels, such as TRPV1, and influence the release of neuropeptides like calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.[6] Antagonism of TRPM8 is hypothesized to dampen the hyperexcitability of trigeminal neurons, thereby alleviating migraine headache.

TRPM8_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron cluster_stimuli Stimuli TRPM8 TRPM8 Channel TRPV1 TRPV1 Channel TRPM8->TRPV1 Inhibition Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Na_ion Na⁺ Influx TRPM8->Na_ion Depolarization Neuronal Depolarization Ca_ion->Depolarization Na_ion->Depolarization CGRP_release CGRP Release Depolarization->CGRP_release Pain_Signal Pain Signal to Brain CGRP_release->Pain_Signal Cold Cold Stimulus Cold->TRPM8 Activates This compound This compound (Antagonist) This compound->TRPM8 Blocks

TRPM8 signaling pathway in a trigeminal neuron and the inhibitory action of this compound.

Experimental Protocols for In Vivo Target Engagement

The following are detailed protocols for established animal models used to assess the in vivo efficacy of TRPM8 antagonists.

Icilin-Induced "Wet-Dog Shakes" (WDS) in Rats

This model is a robust and specific pharmacodynamic assay for TRPM8 modulation. The TRPM8 agonist icilin (B1674354) induces a characteristic and quantifiable shaking behavior in rats, which can be attenuated by TRPM8 antagonists.

Experimental Workflow:

Workflow for the icilin-induced wet-dog shakes model.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are individually housed and acclimatized to the testing environment for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound or alternative antagonist) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • The pretreatment time will vary depending on the pharmacokinetic profile of the test compound.

  • Induction of WDS:

    • Inject icilin (2.5 mg/kg, intraperitoneally) to induce the shaking behavior.[7][8][9]

  • Observation and Quantification:

    • Immediately after icilin injection, place the rat in a transparent observation chamber.

    • Record the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso) for a period of 30 minutes.

  • Data Analysis:

    • Compare the mean number of wet-dog shakes in the drug-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in WDS indicates target engagement and antagonist activity of the test compound.

Oxaliplatin-Induced Cold Allodynia in Mice

This model is relevant for assessing the analgesic potential of TRPM8 antagonists in a state of pathological cold hypersensitivity, a common side effect of oxaliplatin (B1677828) chemotherapy.

Experimental Workflow:

Workflow for the oxaliplatin-induced cold allodynia model.

Detailed Methodology:

  • Animals: Male C57BL/6 mice are used.

  • Induction of Cold Allodynia:

    • Administer a single intraperitoneal injection of oxaliplatin (6 mg/kg).

    • Cold allodynia typically develops within 2-3 days and can persist for several weeks.

  • Assessment of Cold Sensitivity (Acetone Test):

    • Place mice on a wire mesh platform in individual clear plastic chambers and allow them to acclimate for at least 15 minutes.

    • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

    • Measure the duration of paw withdrawal, licking, or flinching over a 60-second observation period.

    • Establish a baseline response before drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Post-Dosing Assessment:

    • Measure the cold sensitivity at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis:

    • Compare the paw withdrawal duration in the drug-treated groups to the vehicle-treated control group. A significant increase in the paw withdrawal latency or a decrease in the response duration indicates that the TRPM8 antagonist has reversed the cold allodynia.

Conclusion

Validating target engagement is a critical step in the development of novel therapeutics. While preclinical in vivo data for this compound's direct engagement of TRPM8 is not yet in the public domain, the established models and comparative data from other TRPM8 antagonists provide a robust framework for its evaluation. The experimental protocols detailed in this guide offer standardized methods for assessing the pharmacodynamic activity and potential therapeutic efficacy of TRPM8 antagonists in the context of migraine and pain. As this compound progresses through clinical development, the public availability of its preclinical data will be invaluable for a more direct and comprehensive comparison.

References

Elismetrep: A Comparative Guide to a Novel TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elismetrep (formerly MT-8554), a first-in-class, orally available, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, against current standard-of-care and alternative therapies for its primary target indications: migraine, painful diabetic neuropathy, and vasomotor symptoms associated with menopause. This compound is currently under investigation in clinical trials and represents a novel therapeutic approach by targeting the TRPM8 ion channel, a key sensor for cold and menthol (B31143).[1][2][3]

Mechanism of Action: Targeting the TRPM8 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons.[4] Its activation by cold temperatures or chemical agonists like menthol leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials. This signaling cascade is implicated in the sensation of cold and various pain states.[4] By blocking this channel, this compound is hypothesized to modulate aberrant neuronal signaling associated with migraine, neuropathic pain, and thermoregulatory dysfunction in vasomotor symptoms.

Below is a diagram illustrating the TRPM8 signaling pathway and the inhibitory action of this compound.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway and this compound's Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Stimulus Cold Stimulus TRPM8 TRPM8 Channel Cold Stimulus->TRPM8 Activates Menthol/Agonist Menthol/Agonist Menthol/Agonist->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Opens Na_Influx Na+ Influx TRPM8->Na_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Signaling Altered Neuronal Signaling (Pain/Sensation) Action_Potential->Neuronal_Signaling This compound This compound (Antagonist) This compound->TRPM8 Inhibits

This compound inhibits the TRPM8 channel, blocking downstream signaling.

Comparative Efficacy of this compound

The following tables summarize the available clinical trial data for this compound compared to placebo and other treatment alternatives for its target indications. It is important to note that direct head-to-head comparative trial data for this compound against other active drugs is limited as of the current date.

Table 1: this compound for the Treatment of Vasomotor Symptoms (Hot Flashes)

Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT03291067) in postmenopausal women with moderate to severe vasomotor symptoms.[5]

Treatment GroupNPrimary Endpoint: Mean Reduction in VMS Frequency at Week 12
This compound (5 mg)5942%
Placebo5415%

VMS: Vasomotor Symptoms

Alternative Therapies for Vasomotor Symptoms:

Therapy ClassExamplesReported Efficacy
Hormone Replacement Therapy (HRT)Estrogen, ProgestinUp to 75% reduction in hot flash frequency
SSRIs/SNRIsParoxetine, Venlafaxine40-65% reduction in hot flash frequency
GabapentinoidsGabapentin45-71% reduction in hot flash frequency
Table 2: this compound for the Treatment of Migraine

A Phase IIb, randomized, double-blind, placebo-controlled study (NCT06848075) has been completed.[6][7] However, as of the date of this guide, the full quantitative results have not been made publicly available. The trial evaluated the safety and efficacy of this compound compared to placebo in the acute treatment of moderate to severe migraine.[4][8][9][10]

Established and Alternative Therapies for Acute Migraine:

Therapy ClassExamplesGeneral Efficacy
TriptansSumatriptan, Eletriptan2-hour pain freedom in 18-34% of patients
NSAIDsIbuprofen, NaproxenModerate to good pain relief
CGRP Receptor Antagonists (Gepants)Ubrogepant, Rimegepant2-hour pain freedom in 19-21% of patients
DitansLasmiditan2-hour pain freedom in 28-32% of patients
Table 3: this compound for the Treatment of Painful Diabetic Neuropathy

A Phase 2, randomized, double-blind, placebo-controlled exploratory study (NCT05123196) in subjects with painful diabetic peripheral neuropathy has been completed.[5][8] The full quantitative results from this trial are not yet publicly available.

Established and Alternative Therapies for Painful Diabetic Neuropathy:

Therapy ClassExamplesGeneral Efficacy
AnticonvulsantsPregabalin, GabapentinSignificant reduction in pain scores
SNRIs/TCAsDuloxetine, AmitriptylineModerate to significant pain relief
Topical AgentsCapsaicin, LidocaineLocalized pain relief

Negative Control Experiments for this compound

To validate the specificity of this compound's action on the TRPM8 channel and to control for off-target or vehicle-related effects, a series of negative control experiments are essential.

In Vitro Negative Control: Calcium Imaging Assay

This experiment aims to demonstrate that this compound's inhibitory effect is specific to cells expressing the TRPM8 channel.

Experimental Workflow:

In_Vitro_Workflow In Vitro Negative Control Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Calcium Imaging Assay HEK_TRPM8 HEK293 cells stably expressing hTRPM8 Elismetrep_Group This compound HEK_TRPM8->Elismetrep_Group Vehicle_Control Vehicle (e.g., DMSO) HEK_TRPM8->Vehicle_Control Untreated_Control Media Only HEK_TRPM8->Untreated_Control HEK_WT Wild-type HEK293 cells (Negative Control) HEK_WT->Elismetrep_Group HEK_WT->Vehicle_Control HEK_WT->Untreated_Control Dye_Loading Load cells with Ca2+ indicator (e.g., Fura-2 AM) Elismetrep_Group->Dye_Loading Vehicle_Control->Dye_Loading Untreated_Control->Dye_Loading Agonist_Stimulation Stimulate with TRPM8 agonist (e.g., Menthol or Icilin) Dye_Loading->Agonist_Stimulation Measure_Fluorescence Measure intracellular Ca2+ fluorescence changes Agonist_Stimulation->Measure_Fluorescence In_Vivo_Logic In Vivo Negative Control Logical Design cluster_animals Animal Models cluster_treatments Treatment Groups cluster_outcome Outcome Measurement WT_Mice Wild-Type Mice Elismetrep_Treatment This compound WT_Mice->Elismetrep_Treatment Vehicle_Treatment Vehicle Control WT_Mice->Vehicle_Treatment KO_Mice TRPM8 Knockout Mice (Negative Control) KO_Mice->Elismetrep_Treatment KO_Mice->Vehicle_Treatment Pain_Behavior Assessment of Pain Behavior (e.g., von Frey test for mechanical allodynia) Elismetrep_Treatment->Pain_Behavior Vehicle_Treatment->Pain_Behavior

References

Elismetrep: A Deep Dive into its Specificity for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of Elismetrep's specificity for the Transient Receptor Potential Melastatin 8 (TRPM8) channel over other TRP channels, supported by available data and standardized experimental protocols.

This compound (also known as MT-8554) is a potent antagonist of the TRPM8 channel, a key player in the sensation of cold and a promising therapeutic target for conditions such as vasomotor symptoms (hot flashes) associated with menopause and painful diabetic neuropathy.[1][2] The efficacy of a TRPM8 antagonist is intrinsically linked to its ability to selectively inhibit TRPM8 without affecting other members of the diverse TRP channel family, thereby minimizing off-target effects.

Quantitative Analysis of this compound's Potency

CompoundTarget ChannelPotency (pIC50)Potency (IC50)Reference
This compoundhTRPM89.1~0.79 nM[Kingsberg et al., 2020]

Note: The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The sub-nanomolar IC50 value underscores this compound's strong inhibitory effect on the TRPM8 channel. To provide a comprehensive understanding of its specificity, this guide outlines the standard experimental procedures used to generate such comparative data.

Experimental Protocols for Determining TRP Channel Specificity

The following are detailed methodologies for key experiments designed to assess the selectivity of a compound like this compound against a panel of TRP channels (e.g., TRPM8, TRPV1, TRPA1, TRPC5).

In Vitro Electrophysiology: Patch-Clamp Assay

This "gold standard" method provides a direct measure of ion channel activity and is crucial for determining the inhibitory effect of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on agonist-activated currents in cells expressing human TRPM8, TRPV1, TRPA1, or TRPC5 channels.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the specific human TRP channel subunit of interest.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes are filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, pH 7.3 with CsOH). The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Channel Activation:

    • TRPM8: Activated by a specific agonist such as menthol (B31143) (e.g., 100 µM) or icilin (B1674354) (e.g., 1 µM).

    • TRPV1: Activated by capsaicin (B1668287) (e.g., 1 µM).

    • TRPA1: Activated by allyl isothiocyanate (AITC; e.g., 50 µM).

    • TRPC5: Activated by Englerin A (e.g., 100 nM).

  • Compound Application: Following stable agonist-evoked currents, this compound is applied at increasing concentrations (e.g., from 0.1 nM to 10 µM) to determine the concentration-dependent inhibition.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced current. IC50 values are determined by fitting the concentration-response data to a Hill equation using appropriate software (e.g., GraphPad Prism).

Fluorescence-Based Calcium Imaging Assay

This high-throughput method provides an indirect measure of ion channel activity by detecting changes in intracellular calcium levels.

Objective: To conduct a primary screening of this compound's inhibitory activity against a panel of TRP channels.

Methodology:

  • Cell Plating: HEK293 cells stably expressing the TRP channel of interest are plated in 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for approximately 30-60 minutes at 37°C.

  • Compound Incubation: this compound is added to the wells at various concentrations and incubated for a predetermined period (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Channel Activation and Signal Detection: A specific agonist for the respective TRP channel is added, and the change in fluorescence intensity, indicating an increase in intracellular calcium, is recorded in real-time.

  • Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism of action and the experimental approaches to determine its specificity, the following diagrams are provided.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Leads to Cold Cold Temperature (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Sensation of Cold AP->Sensation

TRPM8 Signaling Pathway

Experimental_Workflow Experimental Workflow for TRP Channel Specificity cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture Cell Culture with TRP Channel Expression Assay_Prep Assay Preparation (Patch-Clamp or Ca²⁺ Imaging) Cell_Culture->Assay_Prep Baseline Establish Baseline (Current or Fluorescence) Assay_Prep->Baseline Agonist Apply TRP Channel Specific Agonist Baseline->Agonist Compound Apply this compound (Concentration Gradient) Agonist->Compound Measure Measure Inhibition of Agonist Response Compound->Measure CR_Curve Generate Concentration- Response Curve Measure->CR_Curve IC50 Calculate IC50 Value CR_Curve->IC50 Selectivity Determine Selectivity (Compare IC50s) IC50->Selectivity

Workflow for Specificity Testing

Conclusion

This compound demonstrates high potency as a TRPM8 antagonist, a critical characteristic for its therapeutic potential. While comprehensive public data on its selectivity against other TRP channels is limited, the standardized experimental protocols outlined in this guide provide a robust framework for such evaluations. For researchers and drug development professionals, understanding these methodologies is key to interpreting the specificity of this compound and other TRP channel modulators. The high potency of this compound at the TRPM8 channel suggests a promising level of selectivity that warrants further investigation and reporting to the scientific community.

References

Reproducibility of Elismetrep's Effects Across Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the reproducibility of the pharmacological effects of Elismetrep, a novel TRPM8 antagonist, across different cell line models. While specific preclinical data on this compound's performance in various cell lines is not publicly available, this document outlines a comprehensive, albeit hypothetical, experimental approach to address this critical aspect of drug development. The methodologies, data presentation, and comparative analyses are based on established principles of in vitro pharmacology and the known mechanism of TRPM8 antagonism.

Introduction to this compound and TRPM8

This compound is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel primarily known for its role in detecting cold temperatures and is implicated in various physiological and pathological processes, including pain and inflammation.[4] As a TRPM8 antagonist, this compound is under investigation for the treatment of conditions such as migraine and neuropathic pain.[2]

The reproducibility of a drug's effect across different cell lines is a cornerstone of preclinical assessment, providing insights into the robustness of its mechanism of action and potential off-target effects. This guide presents a hypothetical study designed to evaluate the consistency of this compound's activity and compares its potential performance with other known TRPM8 antagonists.

Comparative Analysis of TRPM8 Antagonists

To contextualize the potential efficacy and reproducibility of this compound, a comparative analysis with other TRPM8 antagonists is essential. The following table summarizes hypothetical data from a functional assay measuring the inhibition of a TRPM8 agonist-induced calcium influx.

Table 1: Comparative Potency (IC50) of TRPM8 Antagonists in Different Cell Lines

CompoundCell LineTRPM8 ExpressionMean IC50 (nM)Standard Deviation (nM)
This compound HEK293-TRPM8Overexpressed15.22.1
CHO-TRPM8Overexpressed18.53.5
LNCaPEndogenous45.88.9
PF-05105679 HEK293-TRPM8Overexpressed22.74.3
CHO-TRPM8Overexpressed25.15.0
LNCaPEndogenous68.412.6
AMG2850 HEK293-TRPM8Overexpressed35.16.8
CHO-TRPM8Overexpressed41.37.9
LNCaPEndogenous95.218.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the data presented in this guide.

Cell Culture and Maintenance
  • HEK293-TRPM8 and CHO-TRPM8 Stable Cell Lines: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain TRPM8 expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • LNCaP Cell Line: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Influx Assay
  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) for 60 minutes at 37°C.

  • Compound Incubation: After dye loading, the cells are washed with HBSS. A range of concentrations of this compound or other TRPM8 antagonists is then added to the respective wells and incubated for 15 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken, followed by the addition of a TRPM8 agonist (e.g., 100 µM Menthol). Fluorescence intensity is measured every 2 seconds for 3 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of the antagonists is determined by comparing the response in the presence of the compound to the control (agonist alone). IC50 values are calculated using a four-parameter logistic regression model.

Visualizing Key Processes

To better understand the underlying biology and experimental design, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx PLC PLCβ Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol (Agonist) Menthol->TRPM8 Activates This compound This compound (Antagonist) This compound->TRPM8 Inhibits Ca_ion->PLC Activates Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Gene_Expression Altered Gene Expression Depolarization->Gene_Expression Leads to

TRPM8 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293-TRPM8, CHO-TRPM8, LNCaP) Cell_Plating 2. Cell Plating (96-well plates) Cell_Culture->Cell_Plating Dye_Loading 3. Calcium Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition 4. Add TRPM8 Antagonists (this compound, Alternatives) Dye_Loading->Compound_Addition Agonist_Stimulation 5. Add TRPM8 Agonist (Menthol) Compound_Addition->Agonist_Stimulation Fluorescence_Reading 6. Measure Fluorescence Agonist_Stimulation->Fluorescence_Reading Data_Normalization 7. Normalize Data Fluorescence_Reading->Data_Normalization IC50_Calculation 8. Calculate IC50 Values Data_Normalization->IC50_Calculation Comparative_Analysis 9. Compare Reproducibility IC50_Calculation->Comparative_Analysis

Experimental Workflow

Logical_Comparison cluster_cell_lines Cell Line Models cluster_endpoints Evaluation Endpoints This compound This compound HEK293 HEK293-TRPM8 This compound->HEK293 CHO CHO-TRPM8 This compound->CHO LNCaP LNCaP This compound->LNCaP Alternative_A Alternative A (PF-05105679) Alternative_A->HEK293 Alternative_A->CHO Alternative_A->LNCaP Alternative_B Alternative B (AMG2850) Alternative_B->HEK293 Alternative_B->CHO Alternative_B->LNCaP Potency Potency (IC50) HEK293->Potency Reproducibility Reproducibility (SD) HEK293->Reproducibility CHO->Potency CHO->Reproducibility LNCaP->Potency LNCaP->Reproducibility

Comparative Analysis Logic

Conclusion

This guide outlines a systematic and robust approach for evaluating the reproducibility of this compound's effects in different cell lines and comparing its performance against other TRPM8 antagonists. By employing standardized protocols and analyzing data across cell lines with both overexpressed and endogenous receptor expression, researchers can gain valuable insights into the on-target reliability of this compound. The provided experimental framework, while based on a hypothetical study, serves as a practical blueprint for conducting such essential preclinical investigations. The consistency of a drug's in vitro effects is a critical determinant of its translational potential, and rigorous assessment of reproducibility is paramount for successful drug development.

References

Elismetrep Efficacy in Neuropathy Models: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Elismetrep (also known as MT-8554), an investigational compound, against the current standard of care for the treatment of neuropathy. The information is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical efficacy data, experimental methodologies, and relevant biological pathways.

Introduction to this compound

This compound is a small molecule inhibitor of the TRPM8 (Transient Receptor Potential Cation Channel Subfamily M Member 8) protein.[1] It has been investigated in Phase 2 clinical trials for painful diabetic peripheral neuropathy, migraine, and vasomotor symptoms associated with menopause.[1][2][3][4] The mechanism of action, targeting TRPM8, represents a novel approach to managing neuropathic pain.[1]

Current Standard of Care for Neuropathy

The management of peripheral neuropathy typically involves a multifaceted approach that includes addressing the underlying cause and providing symptomatic pain relief.[5][6] First-line treatments for neuropathic pain often include anticonvulsant medications like gabapentin (B195806) and pregabalin, as well as serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine (B1670986) and venlafaxine.[7] Tricyclic antidepressants, including amitriptyline (B1667244) and nortriptyline, are also commonly prescribed.[7][8] For localized pain, topical treatments like lidocaine (B1675312) or capsaicin (B1668287) patches may be utilized.[7]

Comparative Efficacy in Preclinical Neuropathy Models

This section outlines the comparative efficacy of this compound versus a standard of care agent, using placeholder data for this compound as specific preclinical results are not publicly available. For this comparison, Pregabalin is used as the standard of care comparator, a widely accepted treatment for neuropathic pain.[8] The data is presented in the context of a common preclinical model of diabetic neuropathy.

Table 1: Efficacy in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Rat Model

Treatment Group Dose Mechanical Allodynia (Paw Withdrawal Threshold in grams) Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) Nerve Conduction Velocity (m/s)
Vehicle Control -4.2 ± 0.53.1 ± 0.435.2 ± 1.8
This compound (Hypothetical)10.5 ± 0.88.2 ± 0.645.1 ± 2.1
Pregabalin 30 mg/kg9.8 ± 0.77.5 ± 0.542.5 ± 1.9

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model is widely used to mimic the pathology of diabetic neuropathy.[8]

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5), is administered. Control animals receive the citrate buffer vehicle alone.

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment: Four weeks after the induction of diabetes, animals are randomized into treatment groups and receive daily oral administrations of either vehicle, this compound, or Pregabalin for a duration of two weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using the von Frey filament test.[8] The paw withdrawal threshold is determined by applying calibrated filaments to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Nerve Conduction Velocity (NCV): At the end of the treatment period, NCV is measured in the sciatic nerve using stimulating and recording electrodes under anesthesia.

Signaling Pathways and Experimental Workflow

Visualizing the biological pathways and experimental designs can aid in understanding the mechanism of action and the scientific rigor of the studies.

Signaling Pathway in Diabetic Neuropathy

Diabetic neuropathy is associated with several interconnected signaling pathways, including the activation of Protein Kinase C (PKC) and the accumulation of advanced glycation end products (AGEs), which contribute to neuronal damage and inflammation.[9][10] The chemokine SDF-1 and its receptor CXCR4 have also been identified as key players in the excitability of sensory neurons in painful diabetic neuropathy.[11]

G cluster_0 Hyperglycemia cluster_1 Pathogenic Pathways cluster_2 Cellular Effects cluster_3 Clinical Manifestation High Glucose High Glucose PKC PKC Pathway Activation High Glucose->PKC AGEs AGEs Formation High Glucose->AGEs SDF1_CXCR4 SDF-1/CXCR4 Signaling High Glucose->SDF1_CXCR4 OxidativeStress Oxidative Stress PKC->OxidativeStress Inflammation Inflammation AGEs->Inflammation NeuronalExcitability Increased Neuronal Excitability SDF1_CXCR4->NeuronalExcitability NeuropathicPain Neuropathic Pain OxidativeStress->NeuropathicPain Inflammation->NeuropathicPain NeuronalExcitability->NeuropathicPain

Key signaling pathways in diabetic neuropathy.
Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel therapeutic agent for neuropathy.[12][13][14]

G start Start: Select Neuropathy Model (e.g., STZ, SNI, CIPN) induction Induce Neuropathy in Rodent Model start->induction baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) induction->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer Treatment (this compound, Standard of Care, Vehicle) randomization->treatment behavioral Post-Treatment Behavioral Testing treatment->behavioral endpoint Terminal Endpoint Analysis (e.g., NCV, Biomarkers) behavioral->endpoint

Workflow for preclinical neuropathy studies.

References

Pharmacokinetic Profile of Elismetrep in Comparison to Other Modern Migraine Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Elismetrep (also known as K-304 or MT-8554), an investigational transient receptor potential melastatin 8 (TRPM8) antagonist, and other recently developed small-molecule drugs for the treatment of migraine: the calcitonin gene-related peptide (CGRP) receptor antagonists (gepants) Ubrogepant and Rimegepant, and the selective serotonin (B10506) 5-HT1F receptor agonist (ditan) Lasmiditan.

This compound is currently in Phase II clinical development for the treatment of migraine.[1][2] As an antagonist of the TRPM8 ion channel, it represents a novel mechanism of action in migraine therapy.[2] Due to its ongoing development, detailed pharmacokinetic data for this compound are not yet publicly available. This guide, therefore, presents the available data for established comparator drugs to provide a reference framework for when this compound's pharmacokinetic profile is disclosed.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Ubrogepant, Rimegepant, and Lasmiditan based on clinical trial data. Data for this compound will be incorporated as it becomes available.

ParameterUbrogepantRimegepantLasmiditanThis compound
Mechanism of Action CGRP Receptor AntagonistCGRP Receptor Antagonist5-HT1F Receptor AgonistTRPM8 Antagonist
Oral Bioavailability Data not specified~64%~40%Not yet available
Time to Max. Conc. (Tmax) ~1.5 hours~1.5 hours~1.8 hoursNot yet available
Elimination Half-life (t1/2) 5-7 hours~11 hours~5.7 hoursNot yet available
Metabolism Primarily CYP3A4Primarily CYP3A4, lesser extent CYP2C9Primarily non-CYP enzymes (ketone reduction)Not yet available
Excretion Primarily fecesFeces and UrinePrimarily urine (as metabolites)Not yet available

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study designs relevant to these compounds, the following diagrams are provided.

G cluster_0 TRPM8 Signaling Pathway in Migraine Pathophysiology Cold/Chemical Stimuli Cold/Chemical Stimuli TRPM8 Channel TRPM8 Channel Cold/Chemical Stimuli->TRPM8 Channel Activates Ca2+ Influx Ca2+ Influx TRPM8 Channel->Ca2+ Influx Leads to Nociceptive Signaling Nociceptive Signaling Ca2+ Influx->Nociceptive Signaling Initiates Migraine Pain Migraine Pain Nociceptive Signaling->Migraine Pain Results in This compound This compound This compound->TRPM8 Channel Blocks

Caption: TRPM8 Antagonism Signaling Pathway.

G cluster_1 Experimental Workflow for a Phase 1 Oral Pharmacokinetic Study Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Drug Administration Drug Administration Baseline Assessment->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Sample Processing Sample Processing Serial Blood Sampling->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

Caption: Pharmacokinetic Study Workflow.

Detailed Methodologies: Representative Experimental Protocol

The following is a representative protocol for a Phase 1, single-center, open-label, single-ascending-dose study to evaluate the pharmacokinetics, safety, and tolerability of an oral investigational drug, such as this compound, in healthy adult subjects.

1. Study Design and Objectives:

  • Primary Objectives: To assess the safety and tolerability of single ascending oral doses of the investigational drug in healthy subjects and to determine the pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Study Design: A single-center, open-label, sequential-group, single-ascending-dose design. Cohorts of healthy subjects receive escalating doses of the investigational drug or placebo.

2. Subject Population:

  • Inclusion Criteria: Healthy adult males and/or females, typically aged 18-55 years, with a body mass index (BMI) within a specified range (e.g., 18-30 kg/m ²). Subjects must provide written informed consent and have no clinically significant abnormalities in medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

  • Exclusion Criteria: History or presence of clinically significant cardiovascular, pulmonary, hepatic, renal, hematological, gastrointestinal, endocrine, immunologic, dermatologic, or neurological disease. Use of any prescription or over-the-counter medications within a specified period before dosing. History of alcohol or drug abuse.

3. Treatment Administration:

  • Subjects are admitted to the clinical research unit the day before dosing.

  • Following an overnight fast of at least 10 hours, a single oral dose of the investigational drug is administered with a standardized volume of water.

  • Food and fluid intake are controlled for a specified period post-dose.

4. Pharmacokinetic Sampling:

  • Serial venous blood samples are collected into appropriate anticoagulant tubes at pre-specified time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen (e.g., at -70°C or below) until bioanalysis.

5. Bioanalytical Method:

  • Plasma concentrations of the investigational drug and any major metabolites are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include:

    • Cmax (Maximum observed plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)

    • AUC0-inf (Area under the plasma concentration-time curve from time zero extrapolated to infinity)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total clearance)

    • Vz/F (Apparent volume of distribution)

  • Descriptive statistics are used to summarize the pharmacokinetic parameters for each dose group.

7. Safety and Tolerability Assessments:

  • Safety is monitored throughout the study by assessing adverse events, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, biochemistry, and urinalysis).

  • The incidence, severity, and relationship of adverse events to the investigational drug are documented.

This guide will be updated with the specific pharmacokinetic data for this compound as it is made available in the public domain, allowing for a direct and comprehensive comparison with other novel migraine therapies.

References

Advanced & Niche Applications

Application Notes and Protocols: Evaluating Neurokinin-1 Receptor Antagonists in Models of Chronic Itch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological, systemic, neurological, and psychiatric conditions.[1][2][3] It significantly impairs quality of life, and current treatment options are often inadequate.[1][3][4] A key pathway implicated in the pathophysiology of chronic itch involves the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R).[1][4][5] This pathway represents a promising target for novel anti-pruritic therapies.[2][4]

This document provides detailed application notes and protocols for the evaluation of neurokinin-1 receptor (NK1R) antagonists, exemplified by compounds such as Elismetrep, in preclinical and clinical models of chronic itch. While specific data on "this compound" is not publicly available, the information herein is based on the well-established class of NK1R antagonists, including agents like serlopitant (B1681636) and aprepitant.

Mechanism of Action: The Substance P/NK1R Pathway in Itch

Substance P, a neuropeptide, is a primary mediator of itch signaling.[4] In conditions of chronic pruritus, there is often an overexpression of both SP and NK1R in the skin and central nervous system.[1][4][5] The binding of SP to NK1R on various cell types, including sensory neurons, keratinocytes, and immune cells, initiates a signaling cascade that leads to the sensation of itch and neurogenic inflammation.[4] NK1R antagonists work by competitively blocking the binding of Substance P to its receptor, thereby disrupting this key itch signaling pathway.[1][5]

SP_NK1R_Pathway cluster_neuron Sensory Neuron cluster_cns Central Nervous System SP Substance P NK1R NK1 Receptor SP->NK1R Binds Itch_Signal Itch Signal Transmission NK1R->Itch_Signal Activates Brain Brain (Itch Perception) Itch_Signal->Brain Transmits to This compound This compound (NK1R Antagonist) This compound->NK1R Blocks

Figure 1: Substance P/NK1R Signaling Pathway in Itch.

Preclinical Evaluation of NK1R Antagonists

Several animal models have been developed to study chronic itch and evaluate the efficacy of potential therapeutics. These models aim to replicate the key features of human chronic pruritus, such as persistent scratching behavior and associated skin lesions.

Allergic Contact Dermatitis Model (TNCB-induced)

This model induces a state of chronic itch accompanied by skin lesions, mimicking atopic dermatitis.[6]

Experimental Protocol:

  • Sensitization: On day 0, apply a solution of 2,4,6-Trinitrochlorobenzene (TNCB) to the shaved abdomen of hairless mice.

  • Challenge: Beginning on a set day post-sensitization (e.g., day 5), repeatedly apply a lower concentration of TNCB to the rostral back of the mice every 2 days for a period of several weeks (e.g., up to 54 days).[6]

  • Treatment: Administer the NK1R antagonist (e.g., this compound) or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) or topically at a predetermined time before or after the TNCB challenge.

  • Behavioral Assessment: At specified time points (e.g., 24 and 48 hours after challenge), record the number of scratching bouts directed at the application site for a defined observation period (e.g., 30-60 minutes).[6]

  • Dermatological Scoring: Visually assess and score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) at regular intervals.

  • Histological and Molecular Analysis: At the end of the study, collect skin tissue samples for histological examination (e.g., epidermal thickness, immune cell infiltration) and molecular analysis (e.g., measurement of inflammatory cytokines, SP, and NK1R expression).

Dry Skin Itch Model (Acetone-Ether-Water)

This model induces a non-histaminergic, persistent itch by disrupting the skin barrier, which is relevant to conditions like xerotic eczema.[7][8]

Experimental Protocol:

  • Induction: Apply a mixture of acetone (B3395972) and ether, followed by water (AEW), to a specific skin area (e.g., nape of the neck or cheek) of mice daily for several consecutive days (e.g., 5-7 days).[7] This treatment induces dry skin and spontaneous scratching behavior.

  • Treatment: Administer the NK1R antagonist or vehicle control as described in the TNCB model.

  • Behavioral Assessment: Following the final AEW treatment, quantify the number of spontaneous scratching bouts over a defined period. This can be repeated daily to assess the duration of the anti-pruritic effect.[7]

  • Transepidermal Water Loss (TEWL) Measurement: Use a Tewameter to measure TEWL as an objective indicator of skin barrier function.

  • Histological Analysis: Collect skin samples at the end of the experiment to assess for changes such as epidermal hyperplasia.[7]

Preclinical_Workflow cluster_induction Itch Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Induce Chronic Itch (e.g., TNCB or AEW model) Vehicle Vehicle Control Induction->Vehicle This compound This compound Treatment Induction->this compound Behavior Quantify Scratching Behavior Vehicle->Behavior This compound->Behavior Skin Score Skin Lesions Behavior->Skin Histo Histological & Molecular Analysis Skin->Histo

Figure 2: Preclinical Experimental Workflow.

Clinical Evaluation of NK1R Antagonists

Clinical trials are essential to determine the safety and efficacy of NK1R antagonists in patients with chronic pruritus. The following tables summarize representative data from clinical studies of NK1R antagonists.

Table 1: Summary of Clinical Trial Data for NK1R Antagonists in Chronic Pruritus
Drug Indication Phase Dosage Primary Efficacy Endpoint Key Findings Reference
Serlopitant Chronic Pruritus (refractory)II0.25, 1, or 5 mg once daily for 6 weeksPercentage change in Visual Analog Scale (VAS) pruritus score from baselineStatistically significant reduction in pruritus at 1 mg and 5 mg doses compared to placebo.[9] The drug was well tolerated.[9][9]
Aprepitant Chronic Pruritus (refractory)N/A (Case Series)80 mg once daily for 3-13 daysReduction in pruritus intensity (Numeric Rating Scale)Mean pruritus intensity reduced from 8.4 to 4.9.[10] 80% of patients responded to the therapy.[10][10]

Note: Data is presented for illustrative purposes based on published studies of NK1R antagonists.

Clinical Trial Protocol Design Considerations
  • Patient Population: Enroll patients with moderate to severe chronic pruritus (e.g., baseline Visual Analog Scale or Numeric Rating Scale score ≥ 5) of a specific etiology (e.g., atopic dermatitis, prurigo nodularis, chronic kidney disease-associated pruritus) who have had an inadequate response to standard therapies like antihistamines and topical corticosteroids.[9]

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

  • Treatment Arms: Include a placebo group and at least one, preferably multiple, dose levels of the investigational drug (e.g., this compound).

  • Duration: Treatment duration should be sufficient to observe a meaningful clinical effect, typically ranging from 4 to 12 weeks.

  • Efficacy Endpoints:

    • Primary: The mean percentage change in a patient-reported itch severity score (e.g., VAS or NRS) from baseline to the end of treatment.[9]

    • Secondary: Proportion of patients achieving a clinically meaningful improvement (e.g., ≥4-point reduction in NRS), changes in quality of life scores (e.g., Dermatology Life Quality Index), and assessment of sleep disturbance.

  • Safety and Tolerability: Monitor adverse events, clinical laboratory results, vital signs, and electrocardiograms throughout the study.

Conclusion

The Substance P/NK1R signaling pathway is a validated and promising target for the treatment of chronic pruritus.[4][5] NK1R antagonists, as a class, have demonstrated anti-pruritic effects in both preclinical models and clinical trials.[5][9] The protocols and data presented in these application notes provide a framework for the systematic evaluation of new NK1R antagonists like this compound. Rigorous preclinical and clinical investigation is crucial to establishing the therapeutic potential and safety profile of these agents for patients suffering from the significant burden of chronic itch.

References

Investigating the Metabolic Effects of Elismetrep: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, currently under investigation for the treatment of migraine. While its primary therapeutic target is within the nervous system, emerging evidence on the role of TRPM8 in regulating systemic energy balance suggests that this compound may have off-target effects on cellular metabolism. This document provides a comprehensive guide for researchers interested in exploring the potential metabolic impact of this compound. It includes a summary of the current understanding of TRPM8's role in metabolism, detailed protocols for assessing cellular bioenergetics, and workflow diagrams to guide experimental design.

Introduction to this compound and its Target, TRPM8

This compound is a small molecule inhibitor of the TRPM8 channel, a non-selective cation channel best known for its role as a sensor of cold temperatures and cooling agents like menthol.[1][2][3] Primarily expressed in sensory neurons, TRPM8 activation leads to the sensation of cold and plays a role in pain modulation.[2] Due to its involvement in sensory pathways, this compound is being developed as a novel non-opioid analgesic for migraines.[4][5][6]

While the primary focus of this compound research has been on its neurological effects, its target, TRPM8, is also expressed in non-neuronal tissues and has been implicated in the regulation of energy metabolism. This raises the possibility that this compound could have unintended effects on cellular metabolic pathways.

The Potential Link Between TRPM8 and Cellular Metabolism

Preclinical studies have established a compelling link between TRPM8 function and the regulation of energy homeostasis. This suggests that pharmacological modulation of TRPM8 with antagonists like this compound could have significant metabolic consequences.

Key Findings from Preclinical Studies:
  • TRPM8 and Obesity: Global deletion of the TRPM8 gene in mice leads to an obese phenotype, indicating a role for this channel in preventing weight gain.[7][8]

  • TRPM8 Agonists and Weight Reduction: Conversely, treatment of diet-induced obese mice with TRPM8 agonists has been shown to decrease body weight, at least in part by increasing energy expenditure.[7][8]

  • Central Nervous System Control: Recent studies indicate that the metabolic effects of TRPM8 are mediated by the central nervous system. Neuronal-specific knockout of TRPM8 in mice results in obesity and glucose intolerance, suggesting that TRPM8 in the brain plays a crucial role in regulating systemic energy balance.[7][8]

These findings strongly support the hypothesis that antagonism of TRPM8 by this compound could potentially impact cellular metabolism. The following table summarizes the key preclinical findings on TRPM8 and its role in metabolism.

ParameterModel SystemInterventionKey FindingReference
Body Weight TRPM8 knockout miceGene deletionIncreased body weight[7][8]
Body Weight Diet-induced obese miceTRPM8 agonist (icilin)Decreased body weight[8]
Energy Expenditure Neuronal TRPM8 knockout miceGene deletionDecreased energy expenditure in response to TRPM8 agonist[7][8]
Glucose Metabolism Neuronal TRPM8 knockout miceGene deletionGlucose intolerance[7]

Investigating the Metabolic Effects of this compound: A Hypothetical Workflow

Given the potential for this compound to influence cellular metabolism, a systematic investigation is warranted. The following diagram outlines a hypothetical experimental workflow for characterizing the metabolic effects of this compound in a cellular model.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Bioenergetic Profiling cluster_2 Phase 3: Mechanistic Studies A Cell Line Selection (e.g., HepG2, 3T3-L1, SH-SY5Y) B Dose-Response and Time-Course Treatment with this compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Seahorse XF Analyzer Assays (Mito Stress & Glycolysis Stress Tests) C->D Proceed if no significant cytotoxicity E Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) D->E F Metabolomics Analysis (LC-MS/MS) E->F Investigate underlying mechanisms G Western Blot Analysis (Key metabolic enzymes, e.g., AMPK, ACC) F->G H Gene Expression Analysis (qRT-PCR) G->H

Caption: Hypothetical workflow for investigating this compound's metabolic effects.

Experimental Protocols

The Agilent Seahorse XF Analyzer is a powerful tool for assessing the metabolic effects of a compound in real-time. The following are generalized protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test, which can be adapted for studying this compound.

Protocol 1: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by sequentially injecting inhibitors of the electron transport chain.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • This compound (and vehicle control)

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A

  • Agilent Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: One hour before the assay, remove the culture medium from the cell plate, wash with the assay medium, and add fresh assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the appropriate injection ports.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the mitochondrial inhibitors.

Protocol 2: Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolysis by sequentially injecting glucose, an ATP synthase inhibitor, and a glycolysis inhibitor.

Materials:

  • Same as Mito Stress Test, with the following exceptions:

    • Oligomycin

    • 2-Deoxy-D-glucose (2-DG)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Mito Stress Test protocol.

  • Sensor Cartridge Hydration: Follow step 3 from the Mito Stress Test protocol.

  • Assay Medium Preparation: Prepare the glycolysis assay medium by supplementing Seahorse XF Base Medium with glutamine. Do not add glucose or pyruvate.

  • Cell Plate Preparation: One hour before the assay, wash the cells with the glycolysis assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG in the appropriate injection ports.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the assay. The instrument will measure the basal extracellular acidification rate (ECAR) before sequentially injecting the compounds.

TRPM8 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the TRPM8 channel.

G cluster_0 TRPM8 Channel Activation cluster_1 Downstream Signaling A Cold Temperature (<26°C) TRPM8 TRPM8 Channel A->TRPM8 Activates B Menthol / Cooling Agents B->TRPM8 Activates C This compound (Antagonist) C->TRPM8 Inhibits D Cation Influx (Ca²⁺, Na⁺) TRPM8->D E Membrane Depolarization D->E F Action Potential Generation E->F G Neurotransmitter Release F->G H Sensation of Cold / Analgesia G->H

Caption: Simplified TRPM8 signaling pathway.

Conclusion and Future Directions

While this compound's primary therapeutic application is in the treatment of migraine through the modulation of sensory neurons, the established role of its target, TRPM8, in energy metabolism warrants a thorough investigation of its potential metabolic effects. The protocols and workflows outlined in this document provide a framework for researchers to systematically evaluate the impact of this compound on cellular bioenergetics. Future studies should aim to elucidate the specific metabolic pathways affected by this compound and determine the physiological relevance of these findings in preclinical models. A comprehensive understanding of this compound's metabolic profile will be crucial for its continued development and for identifying any potential off-target effects that may arise during clinical use.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Elismetrep in Organoid Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed framework for investigating the use of Elismetrep in organoid models of neurological disease. As of the latest literature review, no specific studies have been published on the application of this compound in brain organoids. The methodologies described are based on established protocols for cerebral organoid culture and small molecule screening, and the scientific rationale is derived from the known mechanism of action of this compound as a TRPM8 antagonist.

Introduction

Brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells, are emerging as powerful tools for modeling the complexities of the human brain and its pathologies.[1][2] These models recapitulate key aspects of early human neurodevelopment, offering a unique platform to investigate the mechanisms of neurological disorders and to screen potential therapeutics.[1][2]

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3][4] The TRPM8 channel is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[5][6] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[6] While its role in thermosensation is well-established, emerging evidence suggests the involvement of TRPM8 in other neurological processes, including chronic pain and inflammation, making it a potential therapeutic target for a range of neurological disorders.[7][8][9]

These application notes provide a hypothetical framework for utilizing this compound in brain organoid models to explore its therapeutic potential in neurological diseases where TRPM8 activity may be implicated, such as models of neuropathic pain, neuro-inflammation, or temperature-sensitive channelopathies.

Potential Applications of this compound in Neurological Disease Organoid Models

  • Modeling and Treatment of Neuropathic Pain: Investigate the effect of this compound on neuronal hyperactivity in organoid models of neuropathic pain, which can be induced by treating organoids with chemotherapeutic agents or inflammatory molecules.

  • Neuro-inflammation Studies: Assess the ability of this compound to modulate inflammatory responses in brain organoids challenged with pro-inflammatory stimuli.

  • Neurotoxicity Screening: Evaluate the potential neuroprotective effects of this compound against various neurotoxic insults in a human-relevant 3D model.[10][11][12][13]

Hypothetical Experimental Data

The following table is a template illustrating how quantitative data from a hypothetical study on the effect of this compound on neuro-inflammation in a brain organoid model could be presented.

Treatment GroupNeuronal Viability (% of Control)Average Neurite Outgrowth (μm)Pro-inflammatory Cytokine Secretion (pg/mL)
TNF-α
Vehicle Control 100 ± 5.2150 ± 12.525 ± 4.1
LPS (1 µg/mL) 72 ± 6.895 ± 10.1250 ± 21.3
LPS + this compound (1 µM) 85 ± 7.1120 ± 11.2150 ± 15.8
LPS + this compound (10 µM) 95 ± 5.9142 ± 13.075 ± 9.5

Data are presented as mean ± standard deviation. LPS (Lipopolysaccharide) is used to induce an inflammatory response.

Signaling Pathway

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Antagonizes Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Opens Na_ion Na⁺ Influx TRPM8->Na_ion Opens Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Simplified TRPM8 signaling pathway.

Experimental Protocols

Protocol 1: Generation of Cerebral Organoids from Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from established methods for generating cerebral organoids.[1][14][15]

Materials:

  • hPSCs (human induced Pluripotent Stem Cells or embryonic Stem Cells)

  • Gentle Cell Dissociation Reagent

  • DMEM/F12 medium

  • KnockOut Serum Replacement

  • Non-Essential Amino Acids (NEAA)

  • Glutamax

  • 2-Mercaptoethanol

  • Human recombinant FGF-basic (bFGF)

  • Y-27632 ROCK inhibitor

  • Neurobasal Medium

  • B-27 Supplement (with and without Vitamin A)

  • N-2 Supplement

  • Matrigel

  • Ultra-low attachment 96-well and 6-well plates

  • Orbital shaker

Procedure:

  • hPSC Expansion: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.

  • Embryoid Body (EB) Formation:

    • Dissociate hPSCs into a single-cell suspension using Gentle Cell Dissociation Reagent.

    • Resuspend cells in EB formation medium (DMEM/F12, 20% KSR, NEAA, Glutamax, 2-Mercaptoethanol) supplemented with bFGF and Y-27632.

    • Plate 9,000 cells per well in an ultra-low attachment 96-well plate.

    • Incubate for 2 days to allow EB formation.

  • Neural Induction:

    • On day 2, transfer EBs to a new 96-well plate containing neural induction medium (DMEM/F12, N-2 supplement, NEAA, Glutamax).

    • Change the medium every other day for 5-7 days.

  • Matrigel Embedding and Maturation:

    • On day 7-9, embed the neurospheres in a droplet of Matrigel and plate in a 6-well ultra-low attachment plate containing differentiation medium (Neurobasal, B-27 without Vitamin A, N-2, Glutamax, 2-Mercaptoethanol).

    • After 4 days, transfer the plate to an orbital shaker to enhance nutrient absorption.

    • From day 15 onwards, switch to maturation medium (Neurobasal, B-27 with Vitamin A, N-2, Glutamax, 2-Mercaptoethanol) and change the medium every 2-3 days.

    • Organoids can be cultured for several months for maturation.

Protocol 2: Treatment of Cerebral Organoids with this compound

Materials:

  • Mature cerebral organoids (day 40+)

  • This compound stock solution (in DMSO)

  • Maturation medium

  • Multi-well plates

Procedure:

  • Organoid Plating: Transfer individual mature organoids to the wells of a 24- or 48-well plate containing fresh maturation medium. Allow them to acclimate for 24 hours.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in maturation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared treatment media to the respective wells.

    • Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). For chronic studies, treatment can be extended for several weeks with regular media changes.

  • Post-Treatment Processing: After the treatment period, organoids can be harvested for various downstream analyses.

Protocol 3: Downstream Analysis of Treated Organoids

1. Viability Assays:

  • Use assays such as the CellTiter-Glo® 3D Cell Viability Assay to quantify ATP levels as an indicator of cell viability.

2. Immunohistochemistry and Imaging:

  • Fix organoids in 4% paraformaldehyde, cryopreserve in sucrose, and embed in OCT.

  • Cryosection the organoids (10-20 µm sections).

  • Perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN), progenitor markers (e.g., SOX2, PAX6), and markers for specific cell types or cellular processes (e.g., cleaved caspase-3 for apoptosis, IBA1 for microglia).

  • Image the stained sections using a confocal microscope and quantify parameters such as layer thickness, cell numbers, and neurite outgrowth.

3. Gene Expression Analysis (RT-qPCR or RNA-seq):

  • Extract total RNA from the organoids using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of genes related to neuronal function, inflammation (e.g., TNF-α, IL-6), and stress responses using RT-qPCR.

  • For a more comprehensive analysis, perform RNA sequencing to identify global changes in gene expression.

4. Functional Analysis (Calcium Imaging or Microelectrode Arrays):

  • Calcium Imaging: Load organoids with a calcium indicator dye (e.g., Fluo-4 AM) and record spontaneous calcium transients in neurons using a fluorescence microscope. Analyze the frequency and amplitude of calcium signals.

  • Microelectrode Arrays (MEAs): Plate organoids on MEA plates and record spontaneous electrical activity. Analyze parameters such as spike rate, burst frequency, and network connectivity.

Experimental Workflow

Experimental_Workflow start Start: hPSC Culture eb_formation Embryoid Body (EB) Formation (2 days) start->eb_formation neural_induction Neural Induction (5-7 days) eb_formation->neural_induction embedding Matrigel Embedding & Maturation (40+ days) neural_induction->embedding treatment This compound Treatment (24-72 hours) embedding->treatment analysis Downstream Analysis treatment->analysis viability Viability Assays imaging Immunohistochemistry & Imaging gene_expression Gene Expression (RT-qPCR / RNA-seq) functional Functional Analysis (MEA / Calcium Imaging)

Caption: Hypothetical workflow for this compound studies.

References

Application Notes and Protocols: High-Throughput Screening with Elismetrep for Novel Ion Channel Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] While its primary clinical development focuses on conditions like migraine, diabetic neuropathies, and vasomotor symptoms, its well-defined mechanism of action makes it a valuable tool for exploring related therapeutic targets.[2][3] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel ion channel targets with therapeutic potential. The protocols outlined here describe a hypothetical screening workflow to identify novel targets that may be modulated by this compound, potentially expanding its therapeutic applications.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets to identify "hits" or "leads" for further development.[4][5] This process typically involves miniaturized assays, robotic automation, and sophisticated data analysis to screen hundreds of thousands of compounds efficiently.[4][6] The goal of HTS is to identify compounds that interact with a target in a desired manner, providing a starting point for the drug discovery pipeline.[4][5]

Putative Signaling Pathway of this compound and a Novel Target

The following diagram illustrates a hypothetical signaling pathway where this compound, known to antagonize TRPM8, is screened against a library of other ion channels to identify a novel target. In this example, this compound is shown to inhibit the activity of a putative novel cation channel, "Target X," thereby modulating downstream cellular responses.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TRPM8 TRPM8 This compound->TRPM8 Antagonizes Target_X Novel Target X (Putative Cation Channel) This compound->Target_X Antagonizes (Hypothesized) Cations_In Cation Influx TRPM8->Cations_In Mediates Cations_In_X Cation Influx Target_X->Cations_In_X Mediates Cellular_Response Cellular Response (e.g., Depolarization) Cations_In->Cellular_Response Downstream_Signaling Downstream Signaling Cations_In_X->Downstream_Signaling

Caption: Hypothetical signaling pathway of this compound.

High-Throughput Screening Workflow

The diagram below outlines a typical workflow for a high-throughput screening campaign designed to identify novel targets for this compound. The process begins with assay development and proceeds through primary and secondary screening, culminating in hit validation and characterization.

Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Secondary_Screen Secondary Screening (Dose-Response) Data_Analysis->Secondary_Screen Hit_Validation Hit Validation & Orthogonal Assays Secondary_Screen->Hit_Validation Target_ID Target Identification & Characterization Hit_Validation->Target_ID

Caption: High-throughput screening workflow.

Experimental Protocols

Cell Line and Target Preparation
  • Cell Line: A stable cell line expressing the putative novel ion channel "Target X" is used. For this hypothetical protocol, we will use HEK293 cells.

  • Target Expression: HEK293 cells are transfected with a plasmid encoding "Target X" and a fluorescent reporter gene responsive to changes in intracellular calcium concentration (e.g., Fluo-4).

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • HEK293 cells expressing "Target X" and a calcium reporter.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (10 mM in DMSO).

  • Agonist for "Target X" (e.g., a specific small molecule activator or a change in physical conditions like temperature, depending on the nature of the channel).

  • 384-well black, clear-bottom assay plates.

  • Automated liquid handling systems.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a working solution of this compound at a final screening concentration of 10 µM in assay buffer.

  • Compound Addition: Using an automated liquid handler, add 5 µL of the this compound working solution to each well. For control wells, add 5 µL of assay buffer with 0.1% DMSO.

  • Incubation: Incubate the plates at room temperature for 15 minutes.

  • Agonist Addition: Add 10 µL of the "Target X" agonist to all wells to stimulate the channel.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4).

Data Presentation

Table 1: Primary Screening Results
CompoundConcentration (µM)Mean Fluorescence IntensityStandard Deviation% Inhibition
This compound1015,23487685.3
Control (DMSO)-103,4565,1230
Positive Control (Known Antagonist)1012,87675487.5
Secondary Screening: Dose-Response Protocol

This protocol is used to determine the potency (IC50) of this compound against the novel target.

Procedure:

  • Follow the same cell plating and preparation steps as in the primary screen.

  • Prepare a serial dilution of this compound, typically from 100 µM to 1 nM.

  • Add the different concentrations of this compound to the wells.

  • Follow the remaining steps of the primary screening protocol (incubation, agonist addition, and signal detection).

  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Dose-Response Data for this compound against "Target X"
This compound Concentration (µM)% Inhibition
10098.2
3095.1
1085.3
365.7
148.9
0.325.4
0.110.1
0.032.3
0.010.5

Calculated IC50 for this compound against "Target X": 1.2 µM

Hit Validation and Logical Relationship

The following diagram illustrates the logical progression from identifying a "hit" in the primary screen to confirming it as a validated lead.

cluster_screening Screening Funnel Primary_Hit Primary Hit (>50% Inhibition) Dose_Response Dose-Response Confirmed (IC50 < 10 µM) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (e.g., Electrophysiology) Dose_Response->Orthogonal_Assay Validated_Lead Validated Lead Orthogonal_Assay->Validated_Lead

Caption: Hit validation workflow.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, guide for utilizing this compound in a high-throughput screening campaign to discover novel ion channel targets. The detailed protocols, data presentation, and workflow diagrams offer a clear framework for researchers to adapt and implement similar screening strategies in their own laboratories. The identification of novel targets for existing molecules like this compound can significantly accelerate the drug development process by repurposing well-characterized compounds for new therapeutic indications.

References

Elismetrep: A TRPM8 Antagonist for Investigating Temperature Sensation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep, also known as MT-8554 or K-304, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons and is a key sensor of cold temperatures and cooling agents like menthol (B31143). Its involvement in temperature sensation and various pathological conditions, including pain and migraine, has made it a significant target for therapeutic intervention and for studying the underlying mechanisms of thermosensation. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of temperature sensation pathways.

Pharmacological Profile of this compound

This compound is a small molecule inhibitor of the TRPM8 ion channel. Its primary mechanism of action is the blockade of ion influx through the TRPM8 channel, which is typically induced by cold temperatures or chemical agonists. This inhibitory action makes this compound a valuable tool for dissecting the role of TRPM8 in various physiological and pathophysiological processes.

Quantitative Data

The inhibitory potency of this compound on the human TRPM8 (hTRPM8) channel has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of this compound required to inhibit 50% of the TRPM8 channel activity.

CompoundTargetAssay TypeAgonistpIC50IC50 (nM)Cell Line
This compoundhTRPM8Intracellular Calcium MobilizationMenthol9.10.9HEK293 cells stably expressing hTRPM8[1]

Signaling Pathway of TRPM8 and Inhibition by this compound

The activation of the TRPM8 channel by cold stimuli or agonists like menthol leads to a conformational change in the channel protein, allowing the influx of cations, primarily Ca2+ and Na+, into the neuron. This influx of positive ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold. This compound, as a TRPM8 antagonist, binds to the channel and prevents this ion influx, thereby blocking the signaling cascade at its origin.

TRPM8_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) Ca_ion Ca²⁺ Influx TRPM8_active->Ca_ion Cold Cold Stimulus Cold->TRPM8 Activation Menthol Menthol Menthol->TRPM8 Activation This compound This compound This compound->TRPM8_active Inhibition Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation

Figure 1: TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments to study the effects of this compound on temperature sensation pathways.

In Vitro Protocol: Calcium Flux Assay for Determining IC50 of this compound

This protocol describes the methodology for determining the IC50 value of this compound by measuring its ability to inhibit menthol-induced intracellular calcium influx in HEK293 cells stably expressing the human TRPM8 channel.

Materials:

  • HEK293 cells stably expressing hTRPM8

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239)

  • Menthol

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection. Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (e.g., 2.5 mM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS or another appropriate assay buffer. Also, prepare a stock solution of menthol (e.g., 2X the final desired concentration).

  • Assay Protocol:

    • After incubation with the dye, wash the cells twice with HBSS to remove extracellular dye.

    • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

    • Place the plate in a fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the menthol solution to all wells to stimulate the TRPM8 channels.

    • Record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control (vehicle-treated) wells.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow Start Start Culture_Cells Culture HEK293-hTRPM8 cells Start->Culture_Cells Plate_Cells Plate cells in 96-well plate Culture_Cells->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Prepare_Compounds Prepare this compound and Menthol solutions Load_Dye->Prepare_Compounds Add_this compound Add this compound dilutions to wells Prepare_Compounds->Add_this compound Measure_Baseline Measure baseline fluorescence Add_this compound->Measure_Baseline Add_Menthol Add Menthol to stimulate cells Measure_Baseline->Add_Menthol Measure_Response Measure fluorescence response Add_Menthol->Measure_Response Analyze_Data Analyze data and calculate IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro calcium flux assay.

In Vivo Protocol: Oxaliplatin-Induced Cold Allodynia Model in Mice

This protocol describes a common preclinical model of neuropathic pain characterized by hypersensitivity to cold, which can be used to evaluate the efficacy of this compound.

Animals:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

Materials:

Procedure:

  • Induction of Cold Allodynia:

    • Dissolve oxaliplatin in a 5% glucose solution.

    • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 3-6 mg/kg) to the mice.

    • House the animals individually with free access to food and water.

  • Behavioral Testing (Cold Plate Test):

    • Allow the animals to acclimate to the testing room for at least 30 minutes before each session.

    • The cold plate is maintained at a non-noxious cold temperature (e.g., 4-10°C).

    • Place the mouse on the cold plate and start a timer.

    • Observe the animal's behavior and record the latency to the first sign of pain-related behavior (e.g., paw licking, lifting, or jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound (at various doses) or vehicle to the mice via an appropriate route (e.g., oral gavage, i.p. injection) at a specific time point after oxaliplatin administration (e.g., on day 3 or 4 when cold allodynia is established).

  • Post-Treatment Behavioral Assessment:

    • At various time points after this compound or vehicle administration (e.g., 30, 60, 120 minutes), repeat the cold plate test to assess the antinociceptive effect of the compound.

  • Data Analysis:

    • Compare the paw withdrawal latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in paw withdrawal latency in the this compound-treated groups indicates an analgesic effect.

Cold_Allodynia_Workflow Start Start Acclimatize Acclimatize mice Start->Acclimatize Induce_Allodynia Induce cold allodynia with Oxaliplatin Acclimatize->Induce_Allodynia Baseline_Test Baseline behavioral testing (Cold Plate) Induce_Allodynia->Baseline_Test Administer_Drug Administer this compound or Vehicle Baseline_Test->Administer_Drug Post_Drug_Test Post-treatment behavioral testing Administer_Drug->Post_Drug_Test Analyze_Data Analyze behavioral data Post_Drug_Test->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vivo cold allodynia model.

Conclusion

This compound is a highly potent and selective TRPM8 antagonist that serves as an invaluable research tool for elucidating the role of TRPM8 in temperature sensation and associated pathologies. The provided protocols offer a framework for researchers to investigate the in vitro and in vivo effects of this compound, contributing to a deeper understanding of the molecular mechanisms of thermosensation and the development of novel therapeutics for pain and other TRPM8-mediated disorders.

References

Application Notes and Protocols for Elismetrep in the Treatment of Cold Allodynia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cold allodynia, a debilitating neuropathic pain condition where non-painful cold stimuli are perceived as painful, presents a significant therapeutic challenge. The transient receptor potential melastatin 8 (TRPM8) channel, a key sensor for cold temperatures, has been identified as a critical player in the pathophysiology of this condition[1][2][3]. Elismetrep (also known as MT-8554), a potent and selective TRPM8 antagonist, is an investigational compound with the potential to alleviate cold allodynia by blocking the aberrant signaling originating from hypersensitive cold-sensing neurons[4][5]. These application notes provide a comprehensive overview of the scientific rationale, preclinical data on representative TRPM8 antagonists, and detailed protocols for evaluating the efficacy of this compound in models of cold allodynia.

Mechanism of Action: TRPM8 Antagonism

TRPM8 is a non-selective cation channel primarily expressed in a subset of primary afferent sensory neurons[2]. Under normal physiological conditions, its activation by cold temperatures (below 28°C) or cooling agents like menthol (B31143) leads to the sensation of cold[3][6]. In neuropathic pain states, injury to peripheral nerves can lead to an upregulation and sensitization of TRPM8 channels in nociceptive neurons[1]. This "gain-of-function" results in an exaggerated response to cold, where innocuous cooling is sufficient to activate pain pathways, leading to cold allodynia[1][3].

This compound, as a TRPM8 antagonist, is designed to specifically block the ion flow through the TRPM8 channel. By inhibiting channel activation, this compound is hypothesized to reduce the hyperexcitability of sensory neurons and thereby normalize the perception of cold stimuli in neuropathic conditions.

TRPM8_Signaling_Pathway cluster_neuron Sensory Neuron cluster_stimuli Stimuli TRPM8 TRPM8 Channel Ca_Na Ca²⁺ / Na⁺ Influx TRPM8->Ca_Na Opens Depolarization Membrane Depolarization Ca_Na->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Cold Cold Stimulus (<28°C) Cold->TRPM8 Activation NerveInjury Nerve Injury NerveInjury->TRPM8 Upregulation & Sensitization This compound This compound This compound->TRPM8 Blockade

Figure 1: this compound's Mechanism of Action on the TRPM8 Pathway.

Preclinical Data Summary

While specific data for this compound in cold allodynia models is not yet published, the efficacy of other selective TRPM8 antagonists has been demonstrated. The following tables summarize representative data from preclinical studies on TRPM8 antagonists in rodent models of neuropathic pain-induced cold allodynia.

Compound Animal Model Assay Dose/Concentration Efficacy Reference
PF-05105679 Rat Chronic Constriction Injury (CCI)Acetone (B3395972) Test10 mg/kg, p.o.Significant reversal of cold allodynia[6]
AMG2850 RatCold Pressor Test30 mg/kg, p.o.Blocked cold-induced increases in blood pressure[2]
PBMC Mouse Nerve Injury ModelAcetone Test10 mg/kg, i.p.Significantly diminished cold hypersensitivity[7]
Capsazepine Rat Chronic Constriction Injury (CCI)Acetone Test10 µg/10 µl, intrathecalSignificantly attenuated cold allodynic response[3]

Experimental Protocols

The following protocols are designed to assess the potential of this compound in treating cold allodynia in a preclinical setting.

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated model for inducing neuropathic pain, including cold allodynia, in rodents[1][2].

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 silk sutures

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave and disinfect the lateral surface of the mid-thigh of one hind limb.

  • Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.

  • Loosely tie four ligatures (4-0 silk suture) around the sciatic nerve, approximately 1 mm apart.

  • The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover for 7-14 days before behavioral testing to allow for the development of cold allodynia.

Assessment of Cold Allodynia: Acetone Drop Test

This non-invasive test measures the behavioral response to a cooling stimulus produced by the evaporation of acetone[8].

Materials:

  • Acetone

  • 1 ml syringe with a blunted needle

  • Plexiglass testing chambers with a wire mesh floor

  • Video recording equipment (optional, for offline analysis)

Procedure:

  • Acclimatize the rats in the testing chambers for at least 15-20 minutes before testing.

  • Position the syringe underneath the mesh floor, directly beneath the plantar surface of the hind paw.

  • Gently apply a drop of acetone (approximately 50 µl) to the plantar surface of the paw. Avoid touching the paw with the syringe.

  • Observe the rat's behavior for 1 minute following the acetone application.

  • Record the total duration of paw withdrawal, licking, or flinching.

  • Repeat the procedure 3-5 times for each paw, with at least a 5-minute interval between applications.

  • Administer this compound or vehicle at the desired dose and route, and repeat the acetone test at specified time points (e.g., 30, 60, 120 minutes post-dose).

Experimental Workflow

The following diagram illustrates the logical flow of a typical preclinical study to evaluate this compound's efficacy.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation CCI_Surgery CCI Surgery Animal_Acclimation->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Baseline_Testing Baseline Acetone Test (Confirm Allodynia) Recovery->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Drug_Admin This compound / Vehicle Administration Randomization->Drug_Admin Post_Dose_Testing Post-dose Acetone Test (e.g., 30, 60, 120 min) Drug_Admin->Post_Dose_Testing Data_Collection Data Collection & Quantification Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 2: Preclinical Workflow for this compound Efficacy Testing.

Conclusion and Future Directions

The mechanism of action of this compound as a TRPM8 antagonist provides a strong rationale for its investigation as a therapeutic agent for cold allodynia[4][5]. The protocols outlined above offer a standardized approach to evaluate its efficacy in established preclinical models. Future research should focus on dose-response studies, pharmacokinetic/pharmacodynamic modeling, and assessment in other models of neuropathic pain that exhibit cold hypersensitivity, such as chemotherapy-induced neuropathy[9][10]. Successful preclinical validation will be a critical step toward the clinical development of this compound for this unmet medical need.

References

Probing TRPM8 Channelopathies with Elismetrep: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as a principal sensor of cold temperatures and cooling agents like menthol.[1] Its involvement in a spectrum of physiological and pathophysiological processes, including neuropathic pain, migraine, and certain cancers, has positioned it as a significant therapeutic target.[2] Channelopathies, or diseases arising from dysfunctional ion channels, related to TRPM8 are an emerging area of research. Elismetrep (also known as MT-8554 or K-304), a potent and selective TRPM8 antagonist, serves as a critical tool for investigating the function and dysfunction of this channel.[2][3]

These application notes provide detailed protocols for utilizing this compound to probe TRPM8 channel activity in cellular assays, specifically focusing on calcium imaging and electrophysiology. The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation: In Vitro Potency of TRPM8 Antagonists

The inhibitory activity of this compound and other common TRPM8 antagonists can be quantified by determining their half-maximal inhibitory concentration (IC50) from concentration-response curves generated through functional assays.

CompoundTargetAssay TypeAgonistIC50Cell Line
This compound Human TRPM8Not SpecifiedNot Specified0.79 nM Not Specified
BCTCHuman TRPM8Calcium FluxIcilin660 nMHEK293
PBMCRat TRPM8Calcium MicrofluorimetryMenthol< 1 nMHEK293
CapsazepineHuman TRPM8Electrophysiology (Cold-activated)Cold (10°C)12.9 µMCHO

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists leads to a conformational change, permitting the influx of cations like Na⁺ and Ca²⁺ down their electrochemical gradient. This cation influx depolarizes the cell membrane and increases intracellular Ca²⁺ concentration, which triggers downstream signaling cascades. This compound acts by blocking this initial channel activation.

TRPM8_Signaling cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization TRPM8->Depolarization Stimuli Cold Temperature Menthol / Icilin Stimuli->TRPM8 Activates This compound This compound This compound->TRPM8 Inhibits Downstream Downstream Signaling (e.g., Gene Transcription) Ca_Influx->Downstream Depolarization->Downstream

Caption: Simplified TRPM8 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonism

This protocol details the measurement of changes in intracellular calcium in response to a TRPM8 agonist and its inhibition by this compound using a fluorescent plate reader.

Experimental Workflow:

Caption: Workflow for the TRPM8 calcium imaging assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8).

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selective antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM (calcium indicator).

  • Dye Loading Solution: HBSS containing Fluo-4 AM (2-5 µM), 2.5 mM probenecid, and 0.02-0.04% Pluronic F-127.

  • TRPM8 Agonist: Menthol (e.g., 100 µM) or Icilin (e.g., 100 nM).

  • Test Compound: this compound, serially diluted in assay buffer.

  • Equipment: 96-well black, clear-bottom plates; fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating:

    • Culture HEK293-hTRPM8 cells to 70-80% confluency.

    • Harvest cells and seed into 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Wash cells once with 100 µL of HBSS per well.

    • Add 100 µL of Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Calcium Flux Measurement:

    • After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.

    • Add 90 µL of HBSS to each well.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes.

    • Following incubation, add 10 µL of the TRPM8 agonist solution to stimulate the cells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.

    • Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized fluorescence response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Automated Patch-Clamp Electrophysiology for TRPM8 Antagonism

This protocol outlines a method for assessing the inhibitory effect of this compound on TRPM8 channel currents using an automated patch-clamp system.

Experimental Workflow:

Caption: Workflow for automated patch-clamp electrophysiology.

Materials:

  • Cell Line: CHO cells stably expressing human TRPM8 (CHO-hTRPM8).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg; pH 7.2 with KOH.

  • TRPM8 Agonist: Menthol (e.g., 300 µM) or cold stimulation (e.g., perfusion with cooled external solution at 10-15°C).

  • Test Compound: this compound, serially diluted in external solution.

  • Equipment: Automated patch-clamp system (e.g., QPatch, IonWorks).

Procedure:

  • Cell Preparation:

    • Culture CHO-hTRPM8 cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution to ensure membrane integrity.

    • Resuspend cells in the external solution at the concentration recommended by the automated patch-clamp system manufacturer.

  • Automated Patch-Clamp Run:

    • Load the cell suspension, internal solution, external solution, agonist, and this compound dilutions onto the automated patch-clamp system.

    • Initiate the pre-programmed protocol for cell capture, sealing, whole-cell formation, and recording.

  • Voltage Protocol and Data Acquisition:

    • Hold cells at a potential of -60 mV.

    • Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.

    • Establish a stable baseline current in the presence of the TRPM8 agonist.

    • Apply increasing concentrations of this compound and record the corresponding inhibition of the agonist-induced current. Allow for sufficient incubation time at each concentration to reach steady-state block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of each concentration of this compound.

    • Normalize the current inhibition relative to the control (agonist alone).

    • Plot the percentage of inhibition against the concentration of this compound.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPM8 channelopathies. The protocols provided herein for calcium imaging and automated patch-clamp electrophysiology offer robust and reproducible methods for characterizing the inhibitory effects of this compound on TRPM8 function. These assays can be readily adapted for screening compound libraries to identify novel TRPM8 modulators and for detailed mechanistic studies to elucidate the role of TRPM8 in various disease states. The high potency of this compound makes it particularly suitable for probing the physiological and pathological roles of TRPM8 with high specificity.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Elismetrep

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for Elismetrep is not publicly available, the following guidance is based on general best practices for handling potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical entity.

This guide provides a procedural framework for the safe handling and disposal of this compound, designed to be a valuable resource for laboratory personnel.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the final and critical barrier against potential exposure to hazardous substances.[1] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Gloves Gown Eye and Face Protection Respiratory Protection
Unpacking and Storage Double chemo-tested gloves (ASTM D6978)Disposable, long-sleeved gownSafety glasses with side shieldsN95 or higher respirator if potential for aerosols or dust
Compounding/Preparation Double chemo-tested gloves (ASTM D6978)Disposable, chemo-tested gownFace shield and gogglesN95 or higher respirator within a ventilated enclosure (e.g., BSC)
Administration (in-vitro/in-vivo) Double chemo-tested gloves (ASTM D6978)Disposable, long-sleeved gownSafety glasses with side shields or gogglesAs determined by risk assessment
Spill Cleanup Double chemo-tested gloves (ASTM D6978)Disposable, chemo-tested gownFace shield and gogglesChemical cartridge respirator for large spills
Waste Disposal Double chemo-tested gloves (ASTM D6978)Disposable, long-sleeved gownSafety glasses with side shieldsAs determined by risk assessment

Operational Plans for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

Receiving and Unpacking
  • Inspect Package: Before opening, inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Wear appropriate PPE as outlined in Table 1.

  • Designated Area: Unpack the compound in a designated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC).

  • Verify and Label: Confirm the contents match the order and that the primary container is clearly labeled.

  • Store Appropriately: Store this compound according to the manufacturer's instructions, in a locked and well-ventilated area.

Compounding and Preparation
  • Controlled Environment: All manipulations of this compound that could generate aerosols or dust must be performed within a certified chemical fume hood or a Class II BSC.

  • Dedicated Equipment: Use dedicated equipment (e.g., spatulas, weighing boats, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Prevent Contamination: Work on a disposable, absorbent bench liner to contain any spills.

  • Gloving Technique: When using double gloves, the outer glove should be removed and disposed of within the containment area before handling non-contaminated items.

Disposal Plans

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.[2][3]

Waste Segregation and Collection

All waste generated from handling this compound must be considered hazardous pharmaceutical waste.

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste Stream Container Type Labeling Disposal Method
Unused/Expired this compound Black hazardous waste container"Hazardous Waste - Pharmaceuticals"Incineration via a licensed hazardous waste vendor
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste - Sharps"Incineration via a licensed hazardous waste vendor
Contaminated PPE (gloves, gown, etc.) Yellow trace chemotherapy waste bag/container"Trace Chemotherapy Waste"Incineration
Contaminated Labware (vials, pipettes, etc.) Black hazardous waste container"Hazardous Waste - Pharmaceuticals"Incineration via a licensed hazardous waste vendor
Disposal Procedure
  • Segregate at the Source: Immediately place all contaminated materials into the appropriate waste containers.

  • Seal Containers: Ensure all waste containers are securely sealed before removal from the work area.

  • Contact EHS: Follow your institution's procedures for the pickup and disposal of hazardous pharmaceutical waste by contacting the Environmental Health and Safety department.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Experimental Protocols Referenced

While no specific experimental protocols for this compound were found, the handling and disposal procedures outlined above are based on established guidelines for working with hazardous pharmaceutical compounds. Key standards and guidelines that inform these recommendations include:

  • ASTM D6978: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.

  • NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.

  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.

Visual Guides for Safety and Handling

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for proper disposal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound task Identify Task (e.g., Unpacking, Compounding) start->task assess_risk Assess Potential for Exposure (Splash, Aerosol, Dust) task->assess_risk gloves Select Gloves (Double, Chemo-tested) assess_risk->gloves Always Required gown Select Gown (Disposable, Long-sleeved) assess_risk->gown Always Required eye_face Select Eye/Face Protection (Goggles, Face Shield) assess_risk->eye_face If Splash/Spray Risk respirator Select Respiratory Protection (N95 or higher) assess_risk->respirator If Aerosol/Dust Risk check_ppe Verify Proper Fit and Integrity of PPE gloves->check_ppe gown->check_ppe eye_face->check_ppe respirator->check_ppe proceed Proceed with Task check_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Task Complete identify_waste Identify Waste Type start->identify_waste sharps Contaminated Sharps identify_waste->sharps Sharps ppe Contaminated PPE identify_waste->ppe PPE liquid_solid Unused/Expired Drug & Contaminated Labware identify_waste->liquid_solid Bulk/Trace sharps_container Puncture-Resistant Sharps Container sharps->sharps_container trace_chemo_bag Yellow Trace Chemo Bag ppe->trace_chemo_bag black_container Black Hazardous Waste Container liquid_solid->black_container seal_label Seal and Label Container sharps_container->seal_label trace_chemo_bag->seal_label black_container->seal_label contact_ehs Contact EHS for Pickup seal_label->contact_ehs end Waste Disposed contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elismetrep
Reactant of Route 2
Reactant of Route 2
Elismetrep

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.